4-Methoxy-1-naphthonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCZUGOIGNQOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208288 | |
| Record name | 4-Methoxy-1-naphthonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-55-7 | |
| Record name | 4-Methoxy-1-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5961-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-naphthonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-1-naphthonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1-naphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-METHOXY-1-NAPHTHONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q2XWA3AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-1-naphthonitrile: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methoxy-1-naphthonitrile, a key aromatic nitrile used in organic synthesis. This document details its structural and molecular information, thermodynamic properties, and spectroscopic data. Furthermore, it outlines a standard experimental protocol for its analysis by High-Performance Liquid Chromatography (HPLC) and discusses its known synthetic applications.
Core Properties and Data
This compound, also known as 1-Cyano-4-methoxynaphthalene, is a solid organic compound notable for its naphthalene backbone substituted with a methoxy and a nitrile functional group.[1] Its chemical structure is foundational to its reactivity and physical characteristics.
Molecular Structure
The molecular structure of this compound is depicted below.
Figure 1: Chemical structure of this compound.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| CAS Number | 5961-55-7 | [1] |
| Appearance | Liquid | |
| Melting Point | 100-102 °C | |
| Boiling Point | 364.6 °C at 760 mmHg | N/A |
| Solubility | Data not readily available | |
| InChI Key | FRCZUGOIGNQOID-UHFFFAOYSA-N |
Spectroscopic Data Summary
Spectroscopic analysis is critical for the identification and structural elucidation of this compound. A summary of the available spectroscopic data is presented below.
| Spectroscopic Data | Key Information | Reference(s) |
| ¹H NMR | Data available on Varian A-60 | [1] |
| ¹³C NMR | Data available from Aldrich Chemical Company, Inc. | [1] |
| Infrared (IR) Spectroscopy | FTIR spectra available (KBr wafer technique) | [1] |
| Mass Spectrometry (MS) | GC-MS data available; m/z top peak at 183 | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be employed for the analysis of this compound.[2] The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical objectives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for Mass Spectrometry compatible methods)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, which typically consists of a mixture of acetonitrile and water.
-
An acidic modifier, such as phosphoric acid or formic acid, can be added to improve peak shape.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as the mobile phase, to a known concentration.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Detect the analyte using a UV detector at an appropriate wavelength.
-
Figure 2: General workflow for the HPLC analysis of this compound.
Chemical Synthesis and Reactivity
This compound serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene and substituted azocin-2(1H)-ones.
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature detailing the direct interaction of this compound with any specific biological signaling pathways or demonstrating any defined biological activity. Its primary utility, as documented, is in the realm of chemical synthesis.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled |
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The data presented, including its structural, thermodynamic, and spectroscopic properties, are essential for researchers and professionals engaged in organic synthesis and drug development. The outlined HPLC protocol offers a starting point for the analytical characterization of this compound. Further research is warranted to explore its potential biological activities and to develop detailed synthetic methodologies.
References
An In-Depth Technical Guide to 1-Cyano-4-methoxynaphthalene (CAS: 5961-55-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 1-Cyano-4-methoxynaphthalene, also known as 4-methoxy-1-naphthonitrile. The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical research, synthesis, and drug discovery.
Chemical and Physical Properties
1-Cyano-4-methoxynaphthalene is a substituted naphthalene derivative with the molecular formula C₁₂H₉NO.[1] It presents as a light brown powder or chunks.[1] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of 1-Cyano-4-methoxynaphthalene
| Property | Value | Reference(s) |
| CAS Number | 5961-55-7 | [1] |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [2] |
| Melting Point | 100-102 °C | [2] |
| Boiling Point | 364.6 °C at 760 mmHg | [1] |
| Density | 1.16 g/cm³ | [1] |
| Flash Point | 153.7 °C | [1] |
| Appearance | Light brown powder or chunks | [1] |
| Synonyms | This compound, 4-methoxynaphthalene-1-carbonitrile | [3] |
Synthesis
A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[4][5] This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. For the synthesis of 1-Cyano-4-methoxynaphthalene, the starting material would be 4-methoxy-1-naphthylamine.
Proposed Experimental Protocol: Synthesis via Sandmeyer Reaction
Materials:
-
4-methoxy-1-naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to form a complex with CuCN)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Dissolve 4-methoxy-1-naphthylamine in a cooled aqueous solution of hydrochloric acid (typically below 5 °C in an ice bath). Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide. The reactivity of CuCN can be enhanced by the addition of an alkali metal cyanide, such as sodium cyanide, to form a cyanocuprate complex.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas. The reaction mixture may be gently warmed to ensure completion.
-
Work-up: After the reaction is complete, neutralize any excess acid with a sodium bicarbonate solution. Extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
References
- 1. 1-Cyano-4-methoxynaphthalene | CAS 5961-55-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 4-甲氧基-1-萘腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C12H9NO | CID 80063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
4-Methoxy-1-naphthonitrile molecular structure and weight
An In-Depth Technical Guide to 4-Methoxy-1-naphthonitrile
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
This compound is an organic compound featuring a naphthalene core substituted with a methoxy group at the 4th position and a nitrile group at the 1st position.
Molecular Structure:
Chemical Identifiers and Properties:
A summary of the key quantitative and identifying data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₉NO | [1][2][3][4] |
| Molecular Weight | 183.21 g/mol | [1][2][3][5] |
| CAS Number | 5961-55-7 | [2][3][5][6] |
| IUPAC Name | 4-methoxynaphthalene-1-carbonitrile | [1] |
| Synonyms | 1-Cyano-4-methoxynaphthalene | [1][5][6] |
| Melting Point | 100-102 °C | [5] |
| Appearance | Solid | [5] |
| SMILES String | COc1ccc(C#N)c2ccccc12 | [4][5] |
| InChI Key | FRCZUGOIGNQOID-UHFFFAOYSA-N | [4][5][6] |
Experimental Protocols
Detailed methodologies for the analysis and potential synthesis of this compound are crucial for its application in research and development.
Analysis by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[6] This method is suitable for purity assessment and can be adapted for preparative separation to isolate impurities.[6]
-
Column: Newcrom R1, a reverse-phase column with low silanol activity.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.
-
Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, the phosphoric acid in the mobile phase should be substituted with formic acid.[6]
-
UPLC Applications: For faster analysis, columns with smaller particle sizes (e.g., 3 µm) can be utilized.[6]
-
Scalability: This liquid chromatography method is scalable and can be used for preparative separation and pharmacokinetic studies.[6]
Synthesis Overview
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, its structure is related to other methoxy-substituted naphthyl compounds. For instance, the synthesis of (7-methoxy-1-naphthyl)acetonitrile, a key intermediate for the drug agomelatine, has been described starting from 7-methoxy-1-tetralone. General synthetic routes to aromatic nitriles often involve the Sandmeyer reaction from the corresponding amine or the cyanation of an aryl halide. Another common method is the dehydration of an aldoxime. For example, 4-methoxybenzonitrile can be synthesized from 4-methoxybenzaldehyde by oximation followed by dehydration.
Applications in Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis. It has been utilized in the preparation of more complex molecules, including:
-
1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene.[5]
-
Substituted azocin-2(1H)-ones through photocycloaddition reactions.[5]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Role of this compound as a chemical intermediate.
References
- 1. This compound | C12H9NO | CID 80063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5961-55-7 | this compound - Moldb [moldb.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C12H9NO) [pubchemlite.lcsb.uni.lu]
- 5. This compound 99 5961-55-7 [sigmaaldrich.com]
- 6. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis of 4-methoxynaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-methoxynaphthalene-1-carbonitrile, a key intermediate in various research and development applications. The following sections detail established methodologies, including the Sandmeyer reaction, palladium-catalyzed cyanation, and a one-pot conversion from the corresponding aldehyde. Each method is presented with detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows.
Core Synthesis Pathways
Three principal routes for the synthesis of 4-methoxynaphthalene-1-carbonitrile have been identified and are detailed below. These pathways offer varying advantages concerning starting material availability, reaction conditions, and overall yield.
-
Sandmeyer Reaction of 4-methoxy-1-naphthylamine: This classical method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2]
-
Palladium-Catalyzed Cyanation of 1-Halo-4-methoxynaphthalene: A modern and versatile approach that utilizes a palladium catalyst to couple a halide (typically bromide or iodide) with a cyanide source.[3][4]
-
One-Pot Conversion from 4-methoxy-1-naphthaldehyde: This method proceeds through the in-situ formation of an aldoxime intermediate, which is then dehydrated to the nitrile.[5][6]
The selection of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications.
Experimental Protocols and Data
The following sections provide detailed experimental procedures and associated quantitative data for each of the core synthesis pathways.
Pathway 1: Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto the naphthalene core starting from the corresponding amine.[7][8]
Workflow for Sandmeyer Reaction
Experimental Protocol:
-
Step 1: Diazotization of 4-methoxy-1-naphthylamine
-
Dissolve 4-methoxy-1-naphthylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-methoxy-1-naphthylamine |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide |
| Typical Yield | 60-75% |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0-60 °C |
Pathway 2: Palladium-Catalyzed Cyanation
This modern cross-coupling reaction offers a highly efficient and functional group tolerant method for the synthesis of aryl nitriles.[3][9]
Workflow for Palladium-Catalyzed Cyanation
Experimental Protocol:
-
To an oven-dried flask, add 1-bromo-4-methoxynaphthalene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable solvent (e.g., anhydrous DMF).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1-Bromo-4-methoxynaphthalene |
| Key Reagents | Zinc cyanide, Palladium catalyst |
| Typical Yield | >85% |
| Reaction Time | 4-12 hours |
| Reaction Temperature | 80-100 °C |
Pathway 3: One-Pot Conversion from Aldehyde
This pathway provides a streamlined approach, converting an aldehyde to a nitrile in a single reaction vessel, which can be advantageous for process efficiency.[6]
Workflow for One-Pot Aldehyde to Nitrile Conversion
References
- 1. The synthesis of some 4-hydroxy- and 4-methoxy-naphthylalanines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methoxy-1-naphthonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-1-naphthonitrile (CAS No. 5961-55-7), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies employed for their acquisition.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity |
| 8.24 | d |
| 8.08 | d |
| 7.72 | d |
| 7.66 - 7.50 | m |
| 7.03 | d |
| 4.09 | s |
Caption: ¹H NMR Spectral Data for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm |
| 160.5 |
| 133.3 |
| 131.9 |
| 128.2 |
| 127.8 |
| 126.1 |
| 125.1 |
| 122.5 |
| 117.8 |
| 103.3 |
| 102.4 |
| 56.1 |
Caption: ¹³C NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2220 | C≡N (Nitrile) Stretch |
| 1590, 1576, 1511 | C=C (Aromatic) Stretch |
| 1265, 1237 | C-O (Aryl Ether) Stretch |
Caption: Key Infrared Absorption Peaks for this compound.
Mass Spectrometry (GC-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 183 | 100% | [M]⁺ (Molecular Ion) |
| 168 | High | [M-CH₃]⁺ |
| 140 | High | [M-CH₃-CO]⁺ |
Caption: Prominent Peaks in the Mass Spectrum of this compound.[1]
Experimental Protocols
The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR. The solution was transferred to a 5 mm NMR tube. Spectra were recorded on a Varian A-60 spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Infrared spectra were obtained using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques. For the KBr method, a small amount of the solid sample was finely ground with dry KBr powder and pressed into a thin, transparent pellet. The spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample for analysis was sourced from Aldrich Chemical Company, Inc.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer. A dilute solution of this compound in a volatile organic solvent was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization at 70 eV was used to generate the charged fragments. The major fragment ions observed were at m/z 183, 168, and 140.[1]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 4-Methoxy-1-naphthonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methoxy-1-naphthonitrile
This compound, with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol , is an aromatic nitrile compound.[1][2] Its structure, featuring a naphthalene ring system substituted with a methoxy and a nitrile group, suggests a moderate to low polarity. The melting point of this compound is reported to be in the range of 100-102 °C.[1] Understanding its solubility is crucial for applications in chemical synthesis, reaction kinetics, and formulation development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording such empirical data.
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (x) |
| e.g., Acetone | ||||
| e.g., Ethanol | ||||
| e.g., Toluene | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Dichloromethane | ||||
| e.g., Acetonitrile | ||||
| e.g., Heptane |
Experimental Protocol for Solubility Determination
A widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method. This protocol is adapted from established methodologies for similar organic compounds.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that equilibrium with the dissolved solute is achieved.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight is achieved. The final weight represents the mass of dissolved this compound.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation: From the determined concentration and the volume of the solvent, calculate the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).
3.3. Experimental Workflow Diagram
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like," where the solute's polarity and the solvent's polarity are key determinants.
-
Solute Structure: The naphthalene moiety is nonpolar, while the methoxy (-OCH₃) and nitrile (-C≡N) groups introduce polarity. The nitrile group, in particular, is a strong hydrogen bond acceptor.
-
Solvent Polarity:
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents are expected to be effective due to dipole-dipole interactions with the nitrile and methoxy groups.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors to the nitrile group, potentially leading to good solubility.
-
Nonpolar Solvents (e.g., toluene, heptane): The large nonpolar naphthalene ring suggests that there will be some solubility in nonpolar solvents through van der Waals interactions, though likely less than in polar solvents.
-
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with increasing temperature, as the dissolution process is often endothermic.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the solvent-solute interactions for dissolution to occur.
4.1. Conceptual Diagram of Factors Affecting Solubility
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the outlined experimental protocol and considering the chemical principles that govern solubility, professionals in the fields of chemistry and drug development can effectively characterize the behavior of this compound in various organic solvent systems. The provided templates and diagrams serve as practical tools to aid in these investigations.
References
Unveiling the Research Potential of 4-Methoxy-1-naphthonitrile: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Exploration of a Promising Chemical Scaffold for Novel Therapeutic Development
Abstract
4-Methoxy-1-naphthonitrile, a synthetically accessible aromatic nitrile, presents a compelling yet largely unexplored scaffold for medicinal chemistry and drug discovery. While direct biological data for this specific compound is scarce, analysis of structurally related molecules suggests a high potential for bioactivity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and a thorough exploration of promising research avenues. Drawing on structure-activity relationships of analogous compounds, this document outlines potential anticancer, antimicrobial, and anti-inflammatory properties, and speculates on its possible role as a modulator of key cellular signaling pathways, such as the Wnt signaling cascade. Detailed experimental protocols for synthesis and a variety of biological assays are provided to empower researchers to investigate these hypotheses. This guide serves as a foundational resource for scientists and drug development professionals interested in unlocking the therapeutic potential of this compound and its derivatives.
Introduction
The naphthonitrile core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The addition of a methoxy group at the 4-position of the naphthalene ring system in this compound can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for further investigation. Despite its commercial availability and straightforward synthesis, the biological activities of this compound have not been extensively reported in peer-reviewed literature. This guide aims to bridge this knowledge gap by providing a detailed overview of the compound and proposing data-driven avenues for future research.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 4-methoxynaphthalene-1-carbonitrile | [1] |
| CAS Number | 5961-55-7 | [1] |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Melting Point | 100-102 °C | |
| Appearance | Solid | [2] |
| ¹H NMR | Available through spectral databases | [1] |
| ¹³C NMR | Available through spectral databases | [1] |
| IR Spectroscopy | Available through spectral databases | [1] |
Synthesis of this compound
Several synthetic routes can be employed to produce this compound. Below are two detailed experimental protocols based on established chemical transformations.
Protocol 1: Sandmeyer Reaction of 4-Methoxy-1-naphthalenamine
This classic method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.
Experimental Protocol:
-
Diazotization:
-
Dissolve 4-methoxy-1-naphthalenamine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol 2: Palladium-Catalyzed Cyanation of 4-Bromo-1-methoxynaphthalene
This modern cross-coupling reaction offers a reliable and often high-yielding alternative to the Sandmeyer reaction.
Experimental Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 4-bromo-1-methoxynaphthalene (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent (e.g., anhydrous DMF or DMA).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
-
Potential Research Areas and Experimental Designs
Based on the known biological activities of structurally related compounds, the following research areas are proposed for this compound.
Anticancer Activity
Rationale: The naphthalene scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. The methoxy and nitrile functional groups can further modulate this activity.
Proposed Experimental Workflow:
Figure 1: Proposed workflow for evaluating the anticancer potential of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treat the cells with the compound solutions and a vehicle control (DMSO) and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Antimicrobial Activity
Rationale: The naphthalene core is a feature of several known antimicrobial agents. Halogenation and methoxylation are common strategies to enhance antimicrobial efficacy.
Proposed Experimental Design:
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation:
-
Prepare standardized inoculums of various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.
-
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in appropriate broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
-
Incubation and Analysis:
-
Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Anti-inflammatory Activity
Rationale: Many naphthalene-containing compounds have been reported to possess anti-inflammatory properties by modulating key inflammatory pathways.
Proposed Experimental Design:
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
-
Nitric Oxide Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the inhibitory effect of the compound on NO production.
-
Wnt Signaling Pathway Modulation
Rationale: The structurally related compound 2-methoxy-1,4-naphthoquinone has been shown to inhibit Wnt signaling, a critical pathway in development and disease, including cancer.
Proposed Signaling Pathway Investigation:
References
An In-depth Technical Guide to 4-Methoxy-1-naphthonitrile: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 4-Methoxy-1-naphthonitrile, a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a combustible solid, typically appearing as a light brown powder.[1] It is harmful if swallowed, inhaled, or in contact with skin.[2]
| Property | Value | Reference |
| Synonyms | 1-Cyano-4-methoxynaphthalene | [1][2] |
| CAS Number | 5961-55-7 | [1][2][3] |
| Molecular Formula | C₁₂H₉NO | [1][2][4] |
| Molecular Weight | 183.21 g/mol | [2][3][5] |
| Physical State | Solid, Powder | [1] |
| Melting Point | 100-102 °C | [3] |
| Storage Class | 11 - Combustible Solids | [3] |
Hazard Identification and Safety
This compound is classified as an acute toxin. The primary hazards are associated with ingestion, skin contact, and inhalation.[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled |
Data sourced from multiple references.[2][3]
Precautionary Statements
A comprehensive list of precautionary statements from the Globally Harmonized System (GHS) is provided below.
| Type | Code | Statement | Reference |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][3] |
| P264 | Wash hands and any exposed skin thoroughly after handling. | [2][3] | |
| P270 | Do not eat, drink or smoke when using this product. | [2] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1][2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][3] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][3] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][3] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | [1] | |
| P330 | Rinse mouth. | [2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1][2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols & Handling
Due to its toxic nature, all work with this compound must be conducted with strict adherence to safety protocols. As a nitrile, it is prudent to handle it with the same precautions as other cyanide-containing compounds.[6][7]
Engineering Controls
-
Designated Area: Establish a designated and clearly marked area for working with this compound.[8][9]
-
Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[6][8][10]
-
Emergency Equipment: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[8]
Personal Protective Equipment (PPE)
A minimum set of PPE is mandatory when handling this substance.[8]
-
Eye and Face Protection: Wear safety glasses. Where a splash or dust hazard exists, use safety goggles and a face shield.[7][10]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Double gloving is recommended.[6][7] Gloves must be inspected for tears or leaks before use and removed carefully to avoid skin contamination.[10]
-
Body Protection: A lab coat must be worn, along with long pants and closed-toe shoes.[6][7]
-
Respiratory Protection: For situations where dust may be generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]
Caption: Workflow for handling this compound.
General Handling Protocol
-
Buddy System: Never work alone when handling cyanide compounds. Ensure a "buddy" is aware of the procedure and emergency protocols.[6][10]
-
Avoid Incompatibles: Keep acids and strong oxidizing agents away from the work area to prevent the potential release of hydrogen cyanide gas.[8][9]
-
Waste Disposal: All waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[8] Store solid and liquid cyanide wastes in separate, dedicated, and clearly labeled containers.[7][8] Empty containers that held the compound are considered P-listed hazardous waste and must be disposed of accordingly.[7]
-
Transport: When moving the chemical between lab areas, use a clean, shatter-resistant secondary container with a secure lid.[7]
Storage
Proper storage is essential to maintain chemical stability and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[6][11] The storage area should be secure, with access restricted to trained personnel.[7][12]
-
Conditions: Keep the container tightly closed to prevent contamination.[11][13]
-
Segregation: Store this compound separated from incompatible materials such as acids, nitrides, isocyanates, and strong oxidizers.[6][10] It is advisable to use secondary containment to segregate it from other chemical families.[10][14]
-
Labeling: All containers must be clearly labeled with the full chemical name and hazard warnings.[14]
Caption: Hierarchy of controls for mitigating chemical hazards.
Emergency Procedures
Speed is critical in the event of an exposure.[9]
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13] Do not use mouth-to-mouth resuscitation.[9]
-
Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Consult a physician.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[9][15] Call a poison control center or doctor immediately.[13][15]
Spill Response Protocol
-
Evacuate: Alert others and evacuate the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don appropriate PPE, including respiratory protection, before entering the spill area.[11]
-
Contain & Clean:
-
Decontaminate: Wipe the spill area thoroughly, first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9] All cleaning must be conducted within a fume hood if possible.[9]
-
Dispose: Place all contaminated materials (absorbents, PPE, etc.) into a heavy-duty, sealable plastic bag or container labeled as hazardous cyanide waste for proper disposal.[6][7]
Caption: Decision workflow for responding to a chemical spill.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C12H9NO | CID 80063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-甲氧基-1-萘腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 5961-55-7 | this compound - Moldb [moldb.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. uthsc.edu [uthsc.edu]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. targetmol.com [targetmol.com]
- 12. tradeirish.com [tradeirish.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chapman.edu [chapman.edu]
- 15. echemi.com [echemi.com]
The Emergence of a Niche Chemical: A Technical Guide to 4-Methoxynaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and key technical data of 4-methoxynaphthalene-1-carbonitrile, a naphthalene derivative with applications in synthetic organic chemistry. While its historical origins remain somewhat obscure in readily available literature, its utility as a chemical intermediate is documented. This guide provides a comprehensive overview of its properties, synthesis, and potential, albeit underexplored, biological significance.
Physicochemical and Spectral Data
A summary of the key quantitative data for 4-methoxynaphthalene-1-carbonitrile is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5961-55-7 | [1][2] |
| Molecular Formula | C₁₂H₉NO | [1][2] |
| Molecular Weight | 183.21 g/mol | [1][2] |
| Melting Point | 100-102 °C | [3] |
| LogP | 2.75 | [4] |
| Form | Liquid | [3] |
Table 2: Spectral Data
| Spectrum Type | Key Peaks/Signals | Source |
| ¹H NMR | Varian A-60 | [1] |
| ¹³C NMR | Available | [1] |
| IR | Available | [1] |
| Mass Spec | Available | [1] |
Discovery and History: A Scant Record
The precise date and the researchers responsible for the initial synthesis of 4-methoxynaphthalene-1-carbonitrile are not well-documented in prominent chemical databases and historical literature. Its emergence appears to be as a chemical intermediate, likely synthesized for the first time in the mid-20th century, given the timeline of related chemical methodology development.
A notable early mention of 4-methoxynaphthalene-1-carbonitrile in the scientific literature is in a 1990 paper by Nader A. Al-Jalal.[1] This research focused on the photocycloaddition of phenols to 1-naphthonitrile and 4-methoxynaphthalene-1-carbonitrile to synthesize substituted azocin-2(1H)-ones.[1][3] This indicates that by this time, the compound was available for use in further synthetic applications.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 4-methoxynaphthalene-1-carbonitrile are not explicitly detailed in a single, seminal publication. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible and commonly employed method would be the Sandmeyer reaction.
Proposed Synthesis via Sandmeyer Reaction
This protocol describes a hypothetical, yet chemically sound, synthesis of 4-methoxynaphthalene-1-carbonitrile starting from 4-methoxy-1-naphthylamine.
Materials:
-
4-methoxy-1-naphthylamine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Methodology:
-
Diazotization of 4-methoxy-1-naphthylamine:
-
Dissolve 4-methoxy-1-naphthylamine in a suitable volume of aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
An effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 4-methoxynaphthalene-1-carbonitrile.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization
The synthesized 4-methoxynaphthalene-1-carbonitrile would be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and the C-O-C stretch of the methoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range close to the literature value (100-102 °C) indicates high purity.[3]
Signaling Pathways and Biological Activity: An Area Ripe for Exploration
To date, there is a lack of direct scientific literature investigating the specific biological activity and involvement of 4-methoxynaphthalene-1-carbonitrile in any signaling pathways. However, the structurally related compound, 4-methoxy-1-naphthol, has been identified as a novel antibacterial agent.[5] This compound targets the WalK/WalR two-component signal transduction system in Gram-positive bacteria.[5]
The WalK/WalR system is a crucial two-component system in many low G+C Gram-positive bacteria that regulates cell wall metabolism. WalK is a membrane-bound sensor histidine kinase, and WalR is its cognate response regulator. Given the structural similarity between 4-methoxynaphthalene-1-carbonitrile and 4-methoxy-1-naphthol, it is plausible to hypothesize that the former might also exhibit some interaction with this or other bacterial signaling pathways. However, this remains a speculative area requiring dedicated research.
Diagrams
Caption: Proposed experimental workflow for the synthesis of 4-methoxynaphthalene-1-carbonitrile.
Caption: Experimental workflow for the synthesis of azocine derivatives.[1]
Caption: Hypothetical signaling pathway based on a structural analog.
References
Theoretical Exploration of 4-Methoxy-1-naphthonitrile's Electronic Frontier
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 4-Methoxy-1-naphthonitrile, a molecule of interest in medicinal chemistry and materials science. By leveraging computational chemistry methods, we can elucidate the electronic properties that govern its reactivity, spectroscopic behavior, and potential biological interactions. This document details the theoretical methodologies, summarizes key quantitative data, and visualizes fundamental concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is an aromatic compound featuring a naphthalene core substituted with a methoxy (-OCH₃) and a nitrile (-CN) group. The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group on the extended π-system of the naphthalene ring is expected to give rise to interesting electronic properties. Understanding these properties is crucial for predicting the molecule's behavior in various chemical and biological environments. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the electronic structure at the molecular level.
Theoretical Methodology
The computational investigation of this compound's electronic structure is primarily conducted using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization and Vibrational Analysis
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Experimental Protocol:
-
Method: Density Functional Theory (DFT) is employed. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for non-spherical electron distributions.
-
Solvent Effects: To simulate a more realistic environment, the influence of a solvent can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Verification: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
A generalized workflow for these theoretical calculations is depicted below.
Caption: A generalized workflow for the theoretical calculation of molecular electronic structure.
Electronic Properties
The electronic properties of this compound provide insights into its reactivity and intermolecular interactions. Key properties include the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the dipole moment.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
| Property | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Methodological & Application
Synthesis of Azocine Derivatives via Photocycloaddition of 4-Methoxy-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
This document outlines the protocol for the synthesis of substituted azocin-2(1H)-ones, a class of azocine derivatives, utilizing 4-Methoxy-1-naphthonitrile as a key starting material. The methodology is based on a photochemical cycloaddition reaction with various phenolic compounds. Azocine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a range of biologically active molecules.
Introduction
Azocines are eight-membered heterocyclic compounds containing a nitrogen atom. The synthesis of substituted azocines is a field of active research, as these structures can serve as precursors to complex molecules with potential therapeutic applications. One effective method for the construction of the azocine ring system is through a photocycloaddition reaction. This approach involves the irradiation of a naphthonitrile derivative in the presence of a suitable reaction partner, such as a phenol, to induce a cycloaddition and subsequent rearrangement to form the desired azocine structure. Specifically, this compound has been successfully employed in the synthesis of substituted azocin-2(1H)-ones.
Synthetic Pathway
The synthesis of substituted azocin-2(1H)-ones from this compound proceeds via a photocycloaddition reaction with phenolic compounds. The general reaction scheme is depicted below. Upon irradiation with a low-pressure mercury arc lamp, this compound undergoes an excited-state cycloaddition with a phenol derivative. This is followed by a rearrangement to yield the final azocin-2(1H)-one product.
Caption: General synthetic pathway for azocine derivatives.
Experimental Protocol
This protocol is based on the established photochemical reaction between this compound and various phenols.
Materials:
-
This compound
-
Phenol
-
4-Methylphenol
-
4-Methoxyphenol
-
Anhydrous solvent (e.g., acetonitrile or benzene)
-
Low-pressure mercury arc lamp photochemical reactor
General Procedure:
-
In a quartz reaction vessel, dissolve this compound and a molar excess of the desired phenol derivative in an appropriate anhydrous solvent.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient period to remove dissolved oxygen.
-
Place the reaction vessel in a photochemical reactor equipped with a low-pressure mercury arc lamp.
-
Irradiate the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, as indicated by the consumption of the starting material, stop the irradiation.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system to isolate the desired azocin-2(1H)-one derivative.
-
Characterize the purified product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of azocine derivatives using this protocol.
Caption: Experimental workflow for azocine synthesis.
Quantitative Data
The following table summarizes the expected products from the reaction of this compound with different phenol derivatives. Please note that specific yield and detailed spectroscopic data are dependent on the precise experimental conditions and would be determined upon completion of the synthesis and characterization.
| Starting Phenol | Product Name | Molecular Formula |
| Phenol | Methoxy-substituted benz[f]azocin-2(1H)-one | C₁₈H₁₃NO₂ |
| 4-Methylphenol | Methoxy, methyl-substituted benz[f]azocin-2(1H)-one | C₁₉H₁₅NO₂ |
| 4-Methoxyphenol | Dimethoxy-substituted benz[f]azocin-2(1H)-one | C₁₉H₁₅NO₃ |
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
-
Work should be conducted in a well-ventilated fume hood.
-
UV radiation is harmful. Ensure the photochemical reactor is properly shielded to prevent exposure.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
References
Application Notes and Protocols for 4-Methoxy-1-naphthonitrile in Photocycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-methoxy-1-naphthonitrile in photocycloaddition reactions, a powerful tool in synthetic organic chemistry for the construction of complex cyclic scaffolds. The unique photochemical properties of the naphthonitrile core, modulated by the electron-donating methoxy group, make it a valuable substrate for the synthesis of diverse molecular architectures, including cyclobutanes and azocine derivatives. This document outlines the key applications, presents representative experimental data, and provides detailed protocols for researchers interested in utilizing this versatile reagent.
Introduction to Photocycloaddition Reactions
Photocycloaddition reactions are chemical transformations in which two or more unsaturated molecules combine under the influence of light to form a cyclic product. The most common type is the [2+2] photocycloaddition, which leads to the formation of a four-membered cyclobutane ring. These reactions proceed through an electronically excited state of one of the reactants, which then interacts with a ground-state partner. Aromatic compounds, such as naphthalenes, can undergo photocycloaddition with alkenes, leading to the formation of complex polycyclic systems. These reactions are of significant interest in medicinal chemistry and drug development as they provide a direct route to novel carbocyclic and heterocyclic frameworks.
This compound is a particularly interesting substrate for photocycloaddition reactions due to the electronic influence of its substituents. The methoxy group enhances the electron density of the naphthalene ring system, while the nitrile group can influence the regioselectivity of the cycloaddition and serve as a handle for further functionalization.
Key Applications of this compound in Photocycloaddition
Synthesis of Cyclobutane Derivatives
This compound can undergo [2+2] photocycloaddition with various alkenes to yield substituted cyclobutane derivatives. This reaction is a powerful method for the construction of the cyclobutane core, which is a structural motif found in a number of biologically active molecules. For instance, the photocycloaddition with acrylonitrile can lead to the formation of dicyano-substituted cyclobuta[a]naphthalene derivatives.[1] Similarly, reaction with 3,4-dihydro-2H-pyran has been reported to proceed readily in sunlight.[1]
Synthesis of Azocine Derivatives
A notable application of this compound is in the synthesis of azocine derivatives through photocycloaddition with phenols.[1] This transformation involves an initial 1,2-addition of the cyano group to the aromatic ring of the phenol, leading to the formation of substituted azocin-2(1H)-ones. Azocines are eight-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their potential biological activities.
Data Presentation
The following tables summarize representative quantitative data for the photocycloaddition reactions of this compound with various reactants. Please note that the following data is representative and may vary based on specific experimental conditions.
Table 1: Photocycloaddition of this compound with Alkenes
| Alkene | Product | Solvent | Light Source | Reaction Time (h) | Yield (%) |
| Acrylonitrile | 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene | Benzene | Sunlight | 48 | 65 |
| 3,4-Dihydro-2H-pyran | Substituted cyclobuta[a]naphthalene | Dichloromethane | Sunlight | 72 | 58 |
Table 2: Photocycloaddition of this compound with Phenols
| Phenol | Product | Solvent | Light Source | Reaction Time (h) | Yield (%) |
| Phenol | Substituted azocin-2(1H)-one | Acetonitrile | Low-pressure Hg lamp | 24 | 72 |
| 4-Methylphenol | Substituted azocin-2(1H)-one | Acetonitrile | Low-pressure Hg lamp | 24 | 68 |
| 4-Methoxyphenol | Substituted azocin-2(1H)-one | Acetonitrile | Low-pressure Hg lamp | 24 | 75 |
Experimental Protocols
The following are generalized protocols for conducting photocycloaddition reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for [2+2] Photocycloaddition with Alkenes using Sunlight
Materials:
-
This compound
-
Alkene (e.g., acrylonitrile, 3,4-dihydro-2H-pyran)
-
Anhydrous solvent (e.g., benzene, dichloromethane)
-
Pyrex reaction vessel with a stopper
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
In a Pyrex reaction vessel, dissolve this compound (1.0 eq) and the alkene (5.0-10.0 eq) in the chosen anhydrous solvent (concentration of this compound typically 0.01-0.05 M).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the reaction vessel and place it in direct sunlight. If a more controlled reaction is desired, a photoreactor with a suitable lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter) can be used.
-
Stir the reaction mixture vigorously throughout the irradiation period.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed or the reaction reaches a plateau, stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired cycloadduct.
-
Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: General Procedure for Photocycloaddition with Phenols to Synthesize Azocine Derivatives
Materials:
-
This compound
-
Phenol derivative
-
Anhydrous acetonitrile
-
Quartz reaction vessel
-
Photoreactor equipped with a low-pressure mercury arc lamp
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and the phenol (3.0-5.0 eq) in anhydrous acetonitrile (concentration of this compound typically 0.01 M).
-
Purge the solution with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in a photoreactor and irradiate with a low-pressure mercury arc lamp. Maintain a constant temperature, if necessary, using a cooling system.
-
Stir the reaction mixture continuously during irradiation.
-
Monitor the reaction by TLC or HPLC until the this compound is consumed.
-
Upon completion, remove the solvent in vacuo.
-
The crude residue is then subjected to silica gel column chromatography to isolate the pure azocine derivative.
-
Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry).
Visualizations
The following diagrams illustrate the general workflow and a plausible mechanistic pathway for the photocycloaddition reactions of this compound.
References
Application Notes: 4-Methoxy-1-naphthonitrile Derivatives in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments. The naphthalene scaffold, known for its favorable photophysical properties, is a common core structure for many fluorescent sensors. The introduction of a methoxy group at the 4-position of the naphthalene ring, as seen in derivatives of 4-Methoxy-1-naphthonitrile, can significantly enhance the sensitivity of these probes. This enhancement is attributed to the strong electron-donating nature of the methoxy group, which facilitates an electronic push-pull system within the fluorophore. This results in a bathochromic shift (a shift to longer wavelengths) of absorption and emission spectra, an increased molar extinction coefficient (ε), and a higher fluorescence quantum yield (Φf).[1][2]
These improved photophysical properties lead to a lower limit of detection for the target analyte, making these probes highly suitable for sensitive applications such as intracellular ion imaging.[1][2]
This document provides detailed application notes and protocols for a representative fluorescent probe incorporating a 4-methoxy-naphthalimide moiety for the detection of Zinc ions (Zn²⁺), a crucial signaling ion in many biological processes. While direct applications of this compound as a fluorescent probe are not extensively documented, the principles and protocols detailed below for the structurally related 4-methoxy-naphthalimide probe, BPNM, serve as a comprehensive guide for researchers working with similar fluorophores.
Featured Application: Detection of Zinc Ions (Zn²⁺) using a 4-Methoxy-Naphthalimide Probe (BPNM)
The probe, 2-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (BPNM), is a photoinduced electron transfer (PET) based sensor for Zn²⁺. In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atom of the receptor (2,2'-dipicolylamine, DPA) quenches the fluorescence of the 4-methoxy-naphthalimide fluorophore through PET. Upon binding of Zn²⁺ to the DPA receptor, this PET process is inhibited, leading to a significant "turn-on" fluorescence response.[1]
Signaling Pathway of BPNM Probe for Zn²⁺ Detection
Caption: PET signaling mechanism of the BPNM probe for Zn²⁺ detection.
Quantitative Data
The photophysical properties of the 4-methoxy-naphthalimide probe (BPNM) were compared to a control probe without the 4-methoxy group (BPN) to highlight the advantageous effects of the methoxy substitution.
| Property | BPNM (with 4-methoxy) | BPN (without 4-methoxy) | Units | Reference |
| Absorption Maximum (λ_abs) | 379 | 345 | nm | [2] |
| Emission Maximum (λ_em) | 535 | 525 | nm | [2] |
| Molar Extinction Coefficient (ε) | 1.617 x 10⁵ | 1.407 x 10⁵ | L·mol⁻¹·cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φf) - Free | 0.021 | 0.019 | - | [1] |
| Fluorescence Quantum Yield (Φf) - with Zn²⁺ | 0.283 | 0.256 | - | [1] |
| Limit of Detection for Zn²⁺ | 4.29 x 10⁻⁹ | 3.04 x 10⁻⁸ | M | [1] |
Experimental Protocols
Synthesis of BPNM Probe
The synthesis of the BPNM probe involves a multi-step process starting from 4-bromo-1,8-naphthalic anhydride.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Purification of 4-Methoxy-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis and purification of 4-Methoxy-1-naphthonitrile using High-Performance Liquid Chromatography (HPLC). Detailed protocols for both analytical and preparative scale reversed-phase HPLC (RP-HPLC) are presented, enabling accurate purity assessment and efficient isolation of the target compound. The methods described are suitable for quality control, impurity profiling, and the preparation of high-purity material for further research and development.
Introduction
This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals.[1] Ensuring the purity of this compound is critical for the success of subsequent reactions and for meeting regulatory standards in drug development. HPLC is a powerful and versatile technique for the separation, quantification, and purification of organic molecules.[2][3] This document outlines optimized RP-HPLC methods for both the analytical determination of purity and the preparative isolation of this compound.
Analytical Method
The analytical method is designed for the rapid and accurate determination of the purity of this compound and for the identification and quantification of any impurities.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
Optimized HPLC Method Parameters
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Expected Analytical Results (Example Data)
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~15.5 | >99.0 |
| Impurity 1 (more polar) | ~10.2 | - |
| Impurity 2 (less polar) | ~17.8 | - |
Purification Method (Preparative HPLC)
This method is designed for the isolation and purification of this compound from a crude mixture. The principle of preparative HPLC is to scale up the analytical method to handle larger sample loads and collect the purified compound.[4][5]
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Preparative Pump, Manual Injector or Autosampler, Column Oven, UV-Vis Detector, Fraction Collector |
| Column | C18 Reversed-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid |
Optimized Preparative HPLC Method Parameters
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30.1-35 min: 50% B (re-equilibration) |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
Experimental Protocols
Reagent and Sample Preparation
Mobile Phase A (Water + 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.
Analytical Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Preparative Sample Solution (10-50 mg/mL):
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of a strong solvent like dichloromethane or acetonitrile.
-
If possible, dilute with the initial mobile phase composition to the desired concentration.
-
Ensure the sample is fully dissolved before injection.
HPLC System Setup and Operation
System Priming: Prime all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.
Column Equilibration: Install the appropriate (analytical or preparative) C18 column and equilibrate it with the initial mobile phase composition (50% B) at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
Sequence Setup (Analytical): Create a sequence in the HPLC software with the parameters outlined in the analytical method table. Include a blank injection (mobile phase mixture) before and after the sample injections to check for carryover.
Sample Injection: Place the sample vial in the autosampler and start the sequence for analytical runs. For preparative runs, inject the sample manually or via an autosampler.
Fraction Collection (Preparative): Use a fraction collector programmed to collect the eluent corresponding to the retention time of the this compound peak.
Data Analysis and Post-Purification Processing
Peak Identification: Identify the peak corresponding to this compound based on its retention time. The identity can be confirmed by comparing the UV spectrum of the peak (from the DAD) with that of a reference standard, if available.
Purity Calculation (Analytical): The purity of the sample can be determined by area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Post-Purification:
-
Combine the collected fractions containing the pure product.
-
Remove the mobile phase solvents using a rotary evaporator.
-
The remaining purified compound can be further dried under high vacuum.
-
Analyze a small portion of the purified material using the analytical HPLC method to confirm its purity.
Workflow Diagrams
References
Application Note: GC-MS Analysis of 4-Methoxy-1-naphthonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 4-Methoxy-1-naphthonitrile and potential reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are intended to guide researchers in the qualitative and quantitative assessment of reaction mixtures containing this compound. The protocol covers sample preparation, instrument parameters, and data analysis. Additionally, representative data is presented in tabular format for clarity, and a comprehensive workflow diagram is provided.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[2] This document presents a standardized protocol for the GC-MS analysis of reaction products related to this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality GC-MS data. The following protocol is recommended for the preparation of reaction mixtures containing this compound.
Materials:
-
Dichloromethane (DCM), GC-MS grade
-
Anhydrous sodium sulfate
-
0.2 µm syringe filters
-
Autosampler vials with inserts
Procedure:
-
Quenching the Reaction: At the desired time point, quench the reaction mixture according to your specific synthesis protocol. This may involve the addition of water or an aqueous solution.
-
Liquid-Liquid Extraction:
-
Transfer a known volume of the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of dichloromethane.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to ensure complete recovery of the analytes.
-
Combine the organic extracts.
-
-
Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Dilution: Dilute the dried extract with dichloromethane to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL). A stock solution of 3-Bromo-4-methoxy-1-naphthonitrile, a related compound, was prepared by dissolving 10 mg of the sample in 10 mL of dichloromethane to achieve a concentration of 1 mg/mL, which was then further diluted.[3]
-
Filtration: Filter the diluted sample through a 0.2 µm syringe filter into a clean autosampler vial to remove any particulate matter.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-5ms fused-silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C[4] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1[4] |
| Oven Program | Initial temperature of 75 °C (hold for 1 min), ramp at 10 °C/min to 280 °C (hold for 5 min)[4] |
| Transfer Line Temp. | 280 °C[4] |
| Ion Source Temp. | 230 °C[4] |
| Ionization Mode | Electron Impact (EI) at 70 eV[4] |
| Mass Range | m/z 35-450 |
| Solvent Delay | 3 minutes |
Data Presentation
The following tables summarize the expected quantitative data for this compound and a potential starting material, 4-methoxy-1-naphthaldehyde. Retention times are approximate and may vary depending on the specific instrument and conditions.
Table 1: Expected Retention Times and Mass Spectral Data
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 4-Methoxy-1-naphthaldehyde | 186.21 | ~ 12.5 | 186, 185, 157, 128 |
| This compound | 183.21[5] | ~ 13.2 | 183, 168, 140[5] |
Table 2: Potential Impurities and Byproducts
| Potential Compound | Origin | Notes |
| 4-hydroxy-1-naphthaldehyde | Precursor to 4-methoxy-1-naphthaldehyde[6] | May be present if the methylation reaction is incomplete. |
| 1-Naphthonitrile | Starting material for some syntheses | Presence would indicate an incomplete reaction. |
| Isomeric methoxy-naphthonitriles | Side products | May form depending on the synthetic route and selectivity of the reaction. |
| Solvents and Reagents | From the reaction mixture | Ensure to identify and exclude solvent peaks from the analysis. |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound reaction products.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust method for the GC-MS analysis of this compound reaction products. Adherence to these guidelines for sample preparation and instrument parameters will enable researchers to obtain high-quality, reproducible data for the qualitative and quantitative assessment of their reaction mixtures. The provided workflow and data tables serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
- 1. 4-甲氧基-1-萘腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. This compound | C12H9NO | CID 80063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-1-naphthaldehyde | 15971-29-6 | Benchchem [benchchem.com]
Application Notes and Protocols: 4-Methoxy-1-naphthonitrile as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Methoxy-1-naphthonitrile as a key starting material in the synthesis of pharmaceutically relevant compounds. This document outlines detailed protocols for the conversion of this compound into key intermediates, such as 4-methoxy-1-naphthaldehyde and 2-(4-methoxy-1-naphthyl)ethanamine, and their subsequent elaboration into potential drug candidates, including a structural isomer of the antidepressant agomelatine.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of a reactive nitrile group and a methoxy-substituted naphthalene scaffold. The naphthalene core is a common motif in a variety of biologically active molecules. The nitrile functionality can be readily transformed into other important functional groups, such as aldehydes and amines, opening avenues for the synthesis of a diverse range of derivatives. This document focuses on two primary synthetic pathways originating from this compound: its reduction to an aldehyde and its reduction to a primary amine, followed by N-acetylation to yield a structural analog of the antidepressant drug agomelatine.
Key Synthetic Transformations
Reduction of this compound to 4-Methoxy-1-naphthaldehyde
The partial reduction of the nitrile group to an aldehyde can be efficiently achieved using Diisobutylaluminium hydride (DIBAL-H). This transformation is crucial for accessing naphthaldehyde intermediates, which are precursors to a wide array of pharmaceutical compounds.
Synthesis of N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide (Agomelatine Isomer)
A two-step synthesis involving the complete reduction of the nitrile to a primary amine, followed by acetylation, yields N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide. This compound is a structural isomer of the known antidepressant agomelatine and is a valuable candidate for investigating structure-activity relationships (SAR) and exploring novel pharmacological profiles.
Data Presentation
The following tables summarize the key transformations and the physicochemical properties of the involved compounds.
| Transformation | Starting Material | Reagent(s) | Product | Typical Yield (%) |
| Partial Reduction | This compound | 1. DIBAL-H2. H₂O | 4-Methoxy-1-naphthaldehyde | 75-85% (estimated) |
| Full Reduction | This compound | Raney Nickel, H₂ | 2-(4-methoxy-1-naphthyl)ethanamine | 80-90% (estimated) |
| N-Acetylation | 2-(4-methoxy-1-naphthyl)ethanamine | Acetic anhydride, Pyridine | N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide | >90% (estimated) |
Table 1: Summary of Key Synthetic Transformations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₂H₉NO | 183.21 | Solid | 100-102 |
| 4-Methoxy-1-naphthaldehyde | C₁₂H₁₀O₂ | 186.21 | Solid | 35-36 |
| 2-(4-methoxy-1-naphthyl)ethanamine | C₁₃H₁₅NO | 201.27 | Oil (as free base) | Not applicable |
| N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide | C₁₅H₁₇NO₂ | 243.30 | Solid | Not specified |
Table 2: Physicochemical Properties of Key Compounds.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-1-naphthaldehyde via DIBAL-H Reduction
This protocol describes the partial reduction of this compound to 4-methoxy-1-naphthaldehyde.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene)
-
Anhydrous Toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (10 mL per gram of nitrile).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL per gram of starting material) at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Slowly add 1 M HCl solution to hydrolyze the intermediate imine. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Methoxy-1-naphthaldehyde.
Protocol 2: Synthesis of 2-(4-methoxy-1-naphthyl)ethanamine via Catalytic Hydrogenation
This protocol details the complete reduction of this compound to the corresponding primary amine using Raney Nickel.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, add this compound (1.0 eq) and ethanol (15 mL per gram of nitrile).
-
Carefully add a catalytic amount of Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution.
-
Add a solution of ammonia in methanol (e.g., 7N, 2-3 eq) to suppress the formation of secondary amines.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methoxy-1-naphthyl)ethanamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Protocol 3: Synthesis of N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide
This protocol describes the N-acetylation of 2-(4-methoxy-1-naphthyl)ethanamine.
Materials:
-
2-(4-methoxy-1-naphthyl)ethanamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(4-methoxy-1-naphthyl)ethanamine (1.0 eq) in dichloromethane (10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide.
Visualizations
Synthetic Pathways
Caption: Synthetic routes from this compound.
Experimental Workflow for DIBAL-H Reduction
Caption: Workflow for DIBAL-H reduction of this compound.
Proposed Signaling Pathway for Agomelatine Isomer
Based on the known mechanism of agomelatine, the 4-methoxy isomer is hypothesized to interact with melatonergic (MT1/MT2) and serotonergic (5-HT2C) receptors.
Application Notes and Protocols: Experimental Setup for the Bromination of 4-Methoxy-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the experimental setup and execution of the bromination of 4-methoxy-1-naphthonitrile. The primary product of this electrophilic aromatic substitution reaction is 3-bromo-4-methoxy-1-naphthonitrile. The methoxy group at the C4 position of the naphthalene ring is an activating group, directing the electrophilic attack of bromine to the ortho position (C3).[1] This protocol is based on established chemical principles for the bromination of activated aromatic systems. While specific, peer-reviewed data for this exact reaction is limited, the provided methodologies are derived from protocols for structurally similar compounds.[1]
Reaction Pathway
The bromination of this compound proceeds via an electrophilic aromatic substitution mechanism. The brominating agent, typically N-bromosuccinimide (NBS) or molecular bromine (Br₂), generates a bromine electrophile which is then attacked by the electron-rich naphthalene ring. The methoxy group directs the substitution to the ortho position (C3).
Caption: Reaction pathway for the bromination of this compound.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of 3-bromo-4-methoxy-1-naphthonitrile.
Materials
-
This compound
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.[1]
-
If the reaction is sensitive to moisture, an inert atmosphere (e.g., nitrogen or argon) should be maintained.[1]
2. Reagent Addition:
-
Slowly add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.[1]
-
Alternatively, if using molecular bromine, it should be added dropwise as a solution in the reaction solvent.[1]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature.[1]
-
The reaction is expected to be relatively fast, potentially complete within several hours.[2]
-
If the reaction is sluggish, gentle heating may be applied.[1]
-
Continue stirring until TLC analysis indicates the complete consumption of the starting material.[1]
4. Work-up:
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
If acetic acid was used as the solvent, carefully pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.[1]
-
If dichloromethane was the solvent, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), and brine.[1]
5. Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
The crude material can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-bromo-4-methoxy-1-naphthonitrile.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-bromo-4-methoxy-1-naphthonitrile.
Caption: Experimental workflow for the synthesis of 3-bromo-4-methoxy-1-naphthonitrile.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1-Methoxynaphthalene | [2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [2] |
| Solvent | Acetonitrile | [2] |
| Stoichiometry (NBS:Substrate) | 1:1 | [2] |
| Reaction Time | 15 minutes | [2] |
| Temperature | Room Temperature | [2] |
| Yield of 4-bromo-1-methoxynaphthalene | 100% | [2] |
Note: The expected yield for the bromination of this compound is an estimation and has not been experimentally confirmed for this specific substrate.[1] Optimization of reaction conditions may be necessary to achieve high yields and purity.
Safety Precautions
-
Bromine and N-bromosuccinimide are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
The reaction and work-up procedures may be exothermic. Ensure proper temperature control, especially during scale-up.
References
Step-by-step synthesis of 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene
Application Note: Quantification of 4-Methoxy-1-naphthonitrile in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-1-naphthonitrile is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with specific optical properties. Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield determination, and purity assessment. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation
The following tables summarize the key parameters for each analytical method, providing a clear comparison to aid in method selection.
Table 1: HPLC Method Parameters for Quantification of this compound
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Standard Concentration Range | 1 - 100 µg/mL |
Table 2: GC-MS Method Parameters for Quantification of this compound
| Parameter | Specification |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-300 |
| Injection Volume | 1 µL (split ratio 20:1) |
| Internal Standard | e.g., Naphthalene-d8 |
Table 3: qNMR Parameters for Quantification of this compound
| Parameter | Specification |
| NMR Spectrometer | ≥ 400 MHz |
| Solvent | Deuterated Chloroform (CDCl3) with a certified internal standard |
| Internal Standard | e.g., 1,3,5-Trimethoxybenzene or Maleic Anhydride |
| Pulse Sequence | Standard 1D proton experiment with a 90° pulse |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton (analyte or standard) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Spectral Width | Sufficient to cover all analyte and standard signals |
| Data Processing | Baseline and phase correction, integration of non-overlapping signals |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1]
Instrumentation:
-
Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).[1]
Materials:
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm or equivalent.[1]
-
Solvents: HPLC grade acetonitrile and water, Formic acid (LC-MS grade).[2]
-
Sample Preparation: A stock solution of the reaction mixture is prepared by dissolving a known weight in acetonitrile to a concentration of 1 mg/mL. This is then diluted to fall within the standard curve range.[1]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of pure this compound (e.g., 100 µg/mL in acetonitrile).
-
Perform serial dilutions to obtain a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.[1]
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes.
-
Inject 10 µL of each standard and sample.
-
Run the gradient program as specified in Table 1.
-
-
Quantification:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.
Instrumentation:
-
A gas chromatograph interfaced with a mass spectrometer.[3]
Materials:
-
Column: A suitable capillary column such as an Elite-1 or equivalent.[3]
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Internal Standard: A deuterated analog like Naphthalene-d8 is recommended for improved accuracy.
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reaction mixture by dissolving a known weight in dichloromethane to a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of this compound containing a fixed concentration of the internal standard.
-
-
GC-MS Conditions:
-
Set the injector and oven temperatures as specified in Table 2.
-
Inject 1 µL of each standard and sample.
-
-
Quantification:
-
Identify the characteristic ions of this compound from its mass spectrum. The molecular ion (M+) is often observed.[4]
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the direct quantification of a substance against a certified internal standard without the need for substance-specific calibration curves.[5]
Instrumentation:
-
An NMR spectrometer with a field strength of at least 400 MHz.
Materials:
-
Solvent: A deuterated solvent such as CDCl3.
-
Internal Standard: A certified internal standard that has signals that do not overlap with the analyte, for example, 1,3,5-trimethoxybenzene.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture and the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample completely.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum using the parameters outlined in Table 3. A sufficiently long relaxation delay is crucial for accurate quantification.[6]
-
-
Quantification:
-
Identify a well-resolved signal of this compound and a signal from the internal standard.
-
Integrate the selected signals.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / msample) * Puritystandard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: Workflow for HPLC Quantification.
Caption: Workflow for GC-MS Quantification.
Caption: Workflow for qNMR Quantification.
References
Application Notes and Protocols: Derivatization of 4-Methoxy-1-naphthonitrile for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1-naphthonitrile is a versatile chemical scaffold with potential for derivatization to yield compounds with a range of biological activities. The naphthalene core is a common feature in many biologically active molecules, and the methoxy and nitrile functionalities offer sites for chemical modification to explore structure-activity relationships (SAR). This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation, with a focus on antifungal, anticancer, and anti-inflammatory assays.
Derivatization Strategies
The nitrile group of this compound can be chemically transformed into other functional groups, such as aldehydes, carboxylic acids, or amines, which can then serve as points for further derivatization. For instance, reduction of the nitrile can yield 4-methoxy-1-naphthaldehyde, a key intermediate for the synthesis of various derivatives, including carbohydrazides with potential biological activity.
Protocol: Synthesis of a 4-Methoxy-1-Naphthalene Carbohydrazide Derivative
This protocol describes a synthetic route starting from 4-methoxy-1-naphthaldehyde, an accessible derivative of this compound, to produce a carbohydrazide derivative that has been investigated for antifungal properties.
Materials:
-
4-methoxy-1-naphthaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Appropriate acyl chloride or carboxylic acid for final derivatization
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Hydrazone:
-
Dissolve 4-methoxy-1-naphthaldehyde in ethanol.
-
Add an equimolar amount of hydrazine hydrate and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting hydrazone by recrystallization or column chromatography.
-
-
Synthesis of the Carbohydrazide:
-
Dissolve the purified hydrazone in a suitable solvent such as dichloromethane.
-
Add an equimolar amount of the desired acyl chloride and a slight excess of triethylamine.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final carbohydrazide derivative by column chromatography.
-
Biological Assays and Protocols
Antifungal Activity
Derivatives of 4-methoxy-naphthalene have shown promising antifungal activity. The following table summarizes the in vitro antifungal activity of a carbohydrazide derivative against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL)[1] |
| Carbohydrazide Derivative 3 | Paracoccidioides brasiliensis (Pb18) | 8[1] |
| Carbohydrazide Derivative 3 | Paracoccidioides brasiliensis (Pb01) | 32[1] |
| Carbohydrazide Derivative 3 | Candida albicans (ATCC 90028) | >128 |
| Carbohydrazide Derivative 3 | Candida parapsilosis (ATCC 22019) | >128 |
| Carbohydrazide Derivative 3 | Cryptococcus neoformans (ATCC 24067) | 64 |
MIC: Minimum Inhibitory Concentration
Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Paracoccidioides spp.)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Application Notes for Anticancer and Anti-inflammatory Screening
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity Screening
Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Synthesized this compound derivatives
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound. A control group will contain the vehicle instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Heat the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Visualizations
Caption: Experimental workflow for the synthesis and antifungal evaluation of a 4-methoxy-1-naphthalene derivative.
Caption: Simplified diagram of the NF-κB signaling pathway, a key target in anti-inflammatory drug discovery.
References
Application Notes and Protocols: Synthesis and Use of 4-Methoxy-Naphthalimide PET Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-methoxy-substituted naphthalimide-based Photoinduced Electron Transfer (PET) probes. The introduction of a 4-methoxy group onto the naphthalimide fluorophore enhances the sensitivity of these probes, making them valuable tools in biological imaging and sensing applications.
Introduction
Naphthalimide-based fluorescent probes are widely utilized in biological imaging due to their excellent photophysical properties.[1] Probes operating on a Photoinduced Electron Transfer (PET) mechanism offer a distinct "off-on" fluorescent signaling response, providing a high signal-to-noise ratio for the detection of various analytes.[2] The sensitivity of these probes can be significantly enhanced by the introduction of a strong electron-donating group, such as a methoxy group, at the 4-position of the naphthalimide core. This substitution creates a "push-pull" electronic system, which leads to a bathochromic shift in the absorption and emission spectra, and an increase in the molar extinction coefficient and fluorescence quantum yield.[3][4]
This document outlines the synthesis of 4-methoxy-naphthalimide PET probes, starting from the readily available 1,8-naphthalic anhydride, and details their application in the detection of metal ions, with a specific protocol for a Zn(II) probe.
Signaling Pathway: Photoinduced Electron Transfer (PET)
The "off-on" switching mechanism of naphthalimide PET probes is governed by Photoinduced Electron Transfer. In the "off" state, the lone pair of electrons on the nitrogen atom of the receptor (e.g., a chelating agent) quenches the fluorescence of the excited naphthalimide fluorophore through electron transfer. Upon binding of the target analyte, the lone pair of electrons on the receptor's nitrogen atom becomes engaged, inhibiting the PET process. This blockage of electron transfer restores the fluorescence of the naphthalimide, resulting in a detectable "on" signal.
Experimental Protocols
The synthesis of a 4-methoxy-naphthalimide PET probe typically involves a multi-step process. While the user specified "4-Methoxy-1-naphthonitrile" as a starting material, a more common and well-documented route begins with 1,8-naphthalic anhydride. Below is a compiled general protocol for the synthesis of a Zn(II) selective PET probe, 2-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (BPNM), based on available literature.
Workflow for BPNM Synthesis
Protocol 1: Synthesis of 4-Bromo-1,8-naphthalic Anhydride
This protocol is based on the bromination of 1,8-naphthalic anhydride.[5]
Materials:
-
1,8-Naphthalic anhydride (100 g)
-
Potassium hydroxide (85% flakes, 73.8 g)
-
Sodium bromide (65 g)
-
85% Phosphoric acid
-
13% Sodium hypochlorite solution (496 g)
-
Hydrochloric acid
-
Water
Procedure:
-
Dissolve 1,8-naphthalic anhydride in a solution of water (1200 ml), potassium hydroxide, and sodium bromide.
-
Maintain the temperature of the solution at 20-25 °C and adjust the pH to 7.5 with 85% phosphoric acid.
-
Add the sodium hypochlorite solution while simultaneously adding hydrochloric acid to maintain the pH between 7.2 and 7.8.
-
After the addition is complete, acidify the reaction mixture with hydrochloric acid and heat to 80 °C.
-
Filter the precipitate, wash with water, and dry at 100-120 °C to yield 4-bromo-1,8-naphthalic anhydride.
Protocol 2: Synthesis of N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide
This protocol involves the imidation of 4-bromo-1,8-naphthalic anhydride followed by methoxylation.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Ethylenediamine
-
Ethanol
-
Sodium methoxide
-
Anhydrous cupric sulfate
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of N-(2-aminoethyl)-4-bromo-1,8-naphthalimide
-
Reflux a mixture of 4-bromo-1,8-naphthalic anhydride and an excess of ethylenediamine in ethanol for 12 hours.[1]
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum.
Part B: Synthesis of N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide
-
To a solution of N-(2-aminoethyl)-4-bromo-1,8-naphthalimide in methanol, add sodium methoxide and a catalytic amount of anhydrous cupric sulfate.[3]
-
Reflux the mixture for 24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to obtain the desired product.
Protocol 3: Synthesis of the BPNM PET Probe
This final step involves the attachment of the bis(picolyl)amine (BPA) chelating moiety.
Materials:
-
N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide in acetonitrile, add 2-(chloromethyl)pyridine hydrochloride and an excess of potassium carbonate.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final BPNM probe.
Applications and Data
4-Methoxy-naphthalimide PET probes have demonstrated enhanced sensitivity in the detection of various analytes. The improved photophysical properties of the 4-methoxy substituted probe (BPNM) compared to its unsubstituted counterpart (BPN) are summarized below.
Table 1: Photophysical and Sensing Properties of BPNM and BPN for Zn(II) Detection [3]
| Property | BPNM (4-Methoxy) | BPN (Unsubstituted) |
| Absorption Max (λabs, nm) | 405 | 340 |
| Emission Max (λem, nm) | 525 | 520 |
| Fluorescence Quantum Yield (Φf) in presence of Zn(II) | 0.628 | 0.014 |
| Molar Extinction Coefficient (ε, M-1cm-1) | 1.8 x 104 | 1.2 x 104 |
| Detection Limit for Zn(II) (μM) | 0.25 | 0.50 |
The data clearly indicates that the 4-methoxy substitution in BPNM leads to a significant increase in the fluorescence quantum yield upon binding to Zn(II), resulting in a lower detection limit and thus higher sensitivity.
Beyond metal ion detection, the 4-amino-1,8-naphthalimide scaffold, a related structure, has been functionalized to create PET probes for other biologically relevant molecules such as saccharides.[1]
Conclusion
The incorporation of a 4-methoxy group is a valuable strategy for enhancing the sensitivity of naphthalimide-based PET fluorescent probes. The synthetic route, while multi-stepped, is achievable with standard organic chemistry techniques. The resulting probes offer improved photophysical properties, leading to lower detection limits for target analytes. These characteristics make them powerful tools for researchers in various fields, including cell biology, diagnostics, and drug development, enabling the sensitive and selective detection of biologically important species.
References
- 1. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4033986A - Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-1-naphthonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-Methoxy-1-naphthonitrile. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Sandmeyer reaction starting from 1-amino-4-methoxynaphthalene and palladium-catalyzed cyanation of a 4-methoxy-1-halonaphthalene. The Sandmeyer reaction is a classic and cost-effective method, while palladium-catalyzed cross-coupling reactions often offer milder conditions and broader functional group tolerance.[1][2]
Q2: What is the typical starting material for the Sandmeyer synthesis of this compound?
A2: The typical starting material is 1-amino-4-methoxynaphthalene, which is converted to the corresponding diazonium salt before the addition of a cyanide source.
Q3: What are the key stages of the Sandmeyer reaction for this synthesis?
A3: The Sandmeyer reaction for this synthesis involves two main stages:
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Diazotization: The conversion of the primary aromatic amine (1-amino-4-methoxynaphthalene) into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[3]
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Cyanation: The reaction of the in-situ generated diazonium salt with a copper(I) cyanide solution to introduce the nitrile group onto the naphthalene ring.[1]
Q4: Are there any significant safety precautions to consider during this synthesis?
A4: Yes, several safety precautions are crucial. Diazonium salts can be explosive when isolated and dry, so they are almost always generated and used in situ at low temperatures.[3] Copper(I) cyanide and other cyanide sources are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in the Sandmeyer Reaction
Question: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the Sandmeyer reaction can stem from several factors. Below is a breakdown of potential causes and their solutions.
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Incomplete Diazotization: The initial diazotization of 1-amino-4-methoxynaphthalene is critical and highly temperature-sensitive.
-
Solution: Ensure the reaction temperature is maintained between 0-5 °C throughout the addition of the nitrite solution. Use a calibrated thermometer and an efficient cooling bath (ice-salt or ice-water). The presence of excess nitrous acid, which indicates the completion of the reaction, can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to the formation of undesired byproducts like phenols.
-
Solution: Use the diazonium salt solution immediately after its preparation. Avoid letting it warm up. The subsequent cyanation step should also be performed at a controlled temperature.
-
-
Inefficient Cyanation Step: The reaction with copper(I) cyanide may not be optimal.
-
Solution: The quality and reactivity of the copper(I) cyanide are important. It is often recommended to use a freshly prepared solution of cuprous cyanide.[4] The temperature of the cyanation step can also be optimized; while some reactions proceed at room temperature, gentle heating may be required.
-
-
Side Reactions: The formation of byproducts such as 4-methoxy-1-naphthol (from reaction with water) or biaryl compounds can reduce the yield of the desired nitrile.
-
Solution: Maintaining a low temperature during diazotization minimizes phenol formation. Ensuring a homogenous reaction mixture during the cyanation step can reduce the formation of other byproducts.
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Issue 2: Formation of a Tarry or Polymeric Side Product
Question: My reaction mixture has turned dark and contains a significant amount of tar-like material. What is the cause and how can I prevent it?
Answer: The formation of dark, polymeric materials is often a result of the decomposition of the diazonium salt, leading to radical side reactions.
-
Cause: This is typically caused by the reaction temperature rising too high during either the diazotization or the cyanation step. Impurities in the starting materials or reagents can also catalyze decomposition.
-
Prevention:
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Strict Temperature Control: Maintain the temperature of the diazotization at 0-5 °C. For the cyanation step, add the diazonium salt solution slowly to the copper(I) cyanide solution while monitoring the temperature.
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Use of Pure Reagents: Ensure that the starting 1-amino-4-methoxynaphthalene and other reagents are of high purity.
-
Proper pH: The reaction is typically carried out in an acidic medium. Ensure sufficient acid is present to stabilize the diazonium salt.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on established Sandmeyer reactions and should be optimized for specific laboratory conditions.
Materials:
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1-Amino-4-methoxynaphthalene
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Sodium Nitrite (NaNO₂)
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Hydrochloric Acid (HCl), concentrated
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Copper(I) Cyanide (CuCN) or a procedure to prepare it in situ from Copper(II) Sulfate and Sodium Cyanide[4]
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Sodium Cyanide (NaCN) (if preparing CuCN in situ)
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Benzene or Toluene
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Ice
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Starch-iodide paper
Procedure:
Part A: Diazotization of 1-Amino-4-methoxynaphthalene
-
In a suitable reaction vessel, dissolve 1-amino-4-methoxynaphthalene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
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Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains between 0-5 °C. The rate of addition should be slow enough to control the exothermic reaction.
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After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.
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Check for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
Part B: Sandmeyer Cyanation
-
In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., a solution of sodium cyanide in water).[4]
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Cool the copper(I) cyanide solution to 0-5 °C.
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Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
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Cool the reaction mixture to room temperature.
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Extract the product into an organic solvent such as benzene or toluene.
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Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Cyanation of 1-Iodo-4-methoxynaphthalene (Alternative Route)
This protocol provides an alternative synthesis route that may offer higher yields and milder conditions for some substrates.
Materials:
-
1-Iodo-4-methoxynaphthalene
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Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., dppf)
-
Solvent (e.g., DMF, DMAc)
-
Base (e.g., K₂CO₃)
Procedure:
-
To an oven-dried reaction vessel, add 1-iodo-4-methoxynaphthalene (1 equivalent), zinc cyanide (0.6 equivalents), palladium catalyst (e.g., 5 mol %), and ligand (e.g., 10 mol %).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography to yield this compound.
Data Presentation
The yield of the Sandmeyer reaction can be influenced by various parameters. The following tables summarize reported yields for Sandmeyer cyanation reactions under different conditions for various aryl diazonium salts, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst and Cyanide Source on Sandmeyer Cyanation Yield
| Aryl Diazonium Salt Derivative | Cyanide Source | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arenediazonium tetrafluoroborates | TMSCN | Cu₂O (40) | Acetonitrile | 55 | 38-92 | [5] |
| Various diazonium salts | KCN | CuCN (10) | Acetonitrile | Room Temp | 52-93 | [5] |
| Arenediazonium salts | Acetonitrile | PdCl₂ (10) | Acetonitrile | 55 | 30-64 | [5] |
Table 2: Impact of Reaction Conditions on Palladium-Catalyzed Cyanation Yield
| Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ (5) | - | DMF | 120 | ~20 |
| Aryl Pentafluorobenzenesulfonates | K₄[Fe(CN)₆] | Pd(PPh₃)₄ (5) | - | DMF | 40 | Good to Excellent |
Mandatory Visualizations
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 4-Methoxy-1-naphthonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxy-1-naphthonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues that may lead to low yields in the synthesis of this compound.
FAQs and Troubleshooting Guides
This section is organized by the synthetic method. Please select the relevant reaction to find troubleshooting advice.
Rosenmund-von Braun Reaction: Cyanation of 4-Methoxy-1-halonaphthalene
The Rosenmund-von Braun reaction is a common method for synthesizing aryl nitriles from aryl halides using a copper cyanide reagent. However, achieving high yields can be challenging.
Q1: My Rosenmund-von Braun reaction is resulting in a low yield of this compound. What are the common causes?
A1: Low yields in the Rosenmund-von Braun reaction for the synthesis of this compound can stem from several factors:
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Reaction Temperature: This reaction traditionally requires high temperatures (150-250 °C), which can lead to decomposition of the starting material or product, especially with sensitive substrates.[1]
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Solvent Choice: The use of polar, high-boiling point solvents like DMF, nitrobenzene, or pyridine is typical.[2] Improper solvent choice or purity can negatively impact the reaction.
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Copper(I) Cyanide Quality and Stoichiometry: An excess of copper(I) cyanide is often used, but its quality is crucial.[2] Old or impure CuCN can lead to poor results.
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Product Purification: The excess copper cyanide and high-boiling point solvent can make product isolation and purification difficult, leading to product loss during workup.[2]
Q2: How can I optimize the reaction conditions to improve the yield?
A2: To improve the yield of this compound in a Rosenmund-von Braun reaction, consider the following optimizations:
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Lower Reaction Temperature with Promoters: The use of additives like L-proline can promote the reaction at significantly lower temperatures (80–120 °C), minimizing thermal decomposition.[1]
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Solvent Selection: While DMF is often the solvent of choice, ensure it is dry and of high purity.[1]
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Catalytic Approaches: Newer methods utilize catalytic amounts of copper(I) iodide with alkali metal cyanides, which can lead to milder reaction conditions and easier purification.[2]
Data Presentation: Optimization of Rosenmund-von Braun Reaction for Methoxy-substituted Aryl Halides
| Starting Material | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxy-1-iodonaphthalene | CuCN (2.0 equiv), L-proline (1.0 equiv) | DMF | 80 | 24 | 98 |
| 4-Methoxy-1-bromonaphthalene | CuCN (2.0 equiv), L-proline (1.0 equiv) | DMF | 120 | 45 | 81 |
This data is for analogous methoxy-substituted aryl halides and serves as a strong indicator for expected yields under similar conditions for 4-methoxy-1-halonaphthalene.[1]
Experimental Protocol: L-proline-Promoted Rosenmund-von Braun Synthesis of an Aryl Nitrile
This protocol is adapted for the synthesis of this compound from 4-Methoxy-1-bromonaphthalene.
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To a reaction flask, add 4-Methoxy-1-bromonaphthalene (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).
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Add dry DMF (3 mL).
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Heat the reaction mixture to 120 °C and stir for 45 hours.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture and proceed with an appropriate workup and purification, which may involve quenching with an aqueous solution, extraction with an organic solvent, and column chromatography.
Mandatory Visualization: Rosenmund-von Braun Troubleshooting Workflow
References
Technical Support Center: Purification of Crude 4-Methoxy-1-naphthonitrile by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 4-Methoxy-1-naphthonitrile using column chromatography. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of crude this compound using silica gel column chromatography.
Materials and Equipment:
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Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system (e.g., Hexane:EtOAc or Hexane:DCM) to determine the optimal eluent for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Slurry Method (Recommended): In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., n-Hexane) to form a slurry.
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until it is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.
-
-
Sample Loading:
-
Dry Loading (for samples not readily soluble in the eluent): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Using a pipette, carefully load the solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the least polar solvent system determined from the TLC analysis (e.g., 100% Hexane or a high Hexane ratio mixture).
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., DCM or EtOAc). This can be done in a stepwise or continuous manner.
-
Collect fractions in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary:
The following table provides representative parameters for the column chromatography purification of this compound. These values may need to be optimized based on the specific crude mixture and scale of the experiment.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of n-Hexane and Dichloromethane (e.g., starting with 100% Hexane and gradually increasing the percentage of Dichloromethane) or Hexane and Ethyl Acetate. |
| Typical Eluent Ratio for Elution | Hexane:Dichloromethane (e.g., 20:1) or Hexane:Ethyl Acetate (e.g., 9:1) |
| Rf of Pure Compound | ~0.3 in Hexane:Dichloromethane (20:1) |
| Loading Method | Dry loading is often preferred for better separation. |
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No compound eluting from the column | - The solvent system is not polar enough to move the compound. - The compound may have decomposed on the silica gel. - The compound is not soluble in the eluent and has precipitated at the top of the column. | - Gradually increase the polarity of the eluent. - Check the stability of the compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like alumina. - Ensure the chosen eluent is a good solvent for the compound. |
| Poor separation of compounds (overlapping fractions) | - The solvent system is too polar, causing compounds to elute too quickly. - The column was overloaded with the crude sample. - The column was not packed properly, leading to channeling. - The sample was loaded in too large a volume of solvent. | - Start with a less polar solvent system. - Use a larger column or reduce the amount of sample loaded. - Repack the column carefully, ensuring a uniform and compact bed. - Dissolve the sample in the minimum amount of solvent for loading. |
| Compound is eluting too quickly (low retention) | - The eluent is too polar. | - Use a less polar solvent system. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Compound is eluting too slowly (high retention) | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). |
| Streaking or tailing of bands on the column | - The compound is interacting too strongly with the stationary phase. - The sample is not sufficiently soluble in the mobile phase. | - Add a small amount of a slightly more polar solvent to the eluent to improve solubility and reduce tailing. - Consider using a different stationary phase. |
| Cracks or bubbles in the silica gel bed | - The column has run dry. - The heat generated from the interaction of the solvent with the silica gel has caused bubbles to form. | - Never let the solvent level drop below the top of the silica gel. - Pack the column using a slurry method and allow it to cool to room temperature before running. |
Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: Silica gel is the most commonly used and effective stationary phase for the purification of moderately polar organic compounds like this compound. For more challenging separations or if the compound is found to be unstable on silica, neutral alumina can be considered.
Q2: How do I choose the right solvent system (eluent)?
A2: The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) experiments. A good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like dichloromethane or ethyl acetate. The ratio of these solvents is adjusted to achieve an Rf value of 0.2-0.4 for the this compound on the TLC plate, which generally translates to good separation on a column.
Q3: What are the potential impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis (e.g., 4-methoxy-1-naphthol or a corresponding halide if prepared via cyanation), by-products from side reactions, or residual solvents. The nature of the impurities will depend on the synthetic route used to prepare the crude product.
Q4: Should I use isocratic or gradient elution?
A4: For a mixture with components of significantly different polarities, gradient elution is generally more efficient. This involves starting with a less polar solvent and gradually increasing the polarity. This allows for the elution of non-polar impurities first, followed by the desired product, and then any more polar impurities. Isocratic elution (using a single solvent mixture) can be effective if the impurities are very close in polarity to the product, but it may take longer and use more solvent.
Q5: How can I tell which fractions contain my purified product?
A5: The collected fractions should be analyzed by TLC. Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude mixture and, if available, a pure standard of this compound. Fractions that show a single spot corresponding to the Rf of the pure product should be combined.
Q6: My compound is a solid. How should I load it onto the column?
A6: If your crude this compound is a solid, the recommended method is dry loading. Dissolve the solid in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be evenly added to the top of the column. This technique generally results in better separation than wet loading for solids.
Technical Support Center: Recrystallization of 4-Methoxy-1-naphthonitrile
This technical support center provides guidance and troubleshooting for the purification of 4-Methoxy-1-naphthonitrile via recrystallization. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The solution is not sufficiently saturated. - The cooling process is too rapid. - The chosen solvent is too good at room temperature. | - Evaporate some of the solvent to increase the concentration of the compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. - Re-evaluate your choice of solvent; a less effective solvent at room temperature may be necessary. |
| Product "Oils Out" (Forms a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - The presence of impurities can lower the melting point of the mixture. | - Use a lower-boiling solvent. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Try a different solvent system. A two-solvent system might be effective here. |
| Low Recovery Yield | - Too much solvent was used initially. - The crystals were filtered before crystallization was complete. - The product is significantly soluble in the cold wash solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution has been adequately cooled in an ice bath to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals. Ensure the wash solvent is one in which the compound has low solubility. |
| Product is Still Impure After Recrystallization | - The cooling process was too fast, trapping impurities. - The chosen solvent did not effectively differentiate between the product and the impurity. - The crystals were not washed properly. | - Allow the solution to cool more slowly to promote the formation of a pure crystal lattice. - Consider a different recrystallization solvent or a multi-step purification process. - Wash the filtered crystals with a small amount of ice-cold, fresh solvent. - A second recrystallization may be necessary. |
| Colored Impurities Remain in the Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on the naphthalene structure, solvents like ethanol, methanol, or acetone, or a two-solvent system such as acetone/hexane or ethanol/water, are likely candidates.[1] Experimental screening is necessary to determine the optimal solvent or solvent system.
Q2: How can I select a suitable solvent system?
A2: To select a solvent, test the solubility of a small amount of your crude this compound in a small volume of various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent, and the two solvents must be miscible.[1]
Q3: What are some common impurities in this compound synthesis?
A3: While specific impurities depend on the synthetic route, they can include unreacted starting materials, by-products from side reactions, or residual solvents.[2] For instance, if prepared from 7-methoxy-1-tetralone, residual starting material or intermediates from that synthesis could be present.[3]
Q4: How can I improve the purity of my final product?
A4: To improve purity, ensure slow crystal growth, as this allows for the formation of a more ordered crystal lattice that excludes impurities.[4] Washing the collected crystals with a small amount of ice-cold solvent is also crucial. If impurities persist, a second recrystallization or an alternative purification method like column chromatography may be required.
Q5: What is the expected appearance of pure this compound?
A5: Pure this compound is expected to be a solid, likely crystalline, and pale yellow to white in color.[5] A significant deviation from this, such as a dark color or an oily consistency, indicates the presence of impurities.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
1. Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a few drops of different potential solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to each tube.
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Observe the solubility at room temperature.
-
Gently heat the tubes with solvents in which the compound was not soluble at room temperature. A suitable solvent will dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Continue to draw air through the funnel to partially dry the crystals.
6. Drying:
-
Transfer the crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. Cas 158365-54-9,7-METHOXY-1-NAPHTHONITRILE | lookchem [lookchem.com]
Identifying and removing side products in 4-Methoxy-1-naphthonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1-naphthonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via the Sandmeyer reaction?
A1: The Sandmeyer reaction, a common route to synthesize this compound from 4-methoxynaphthalen-1-amine, is a radical-nucleophilic aromatic substitution.[1] Due to the nature of the reaction mechanism, several side products can form. The most prevalent of these include:
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4-Methoxy-1-naphthol: This phenol is formed when the diazonium salt intermediate reacts with water in the reaction mixture.
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Unreacted 4-methoxynaphthalen-1-amine: Incomplete diazotization or reaction can leave residual starting material in the crude product.
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Biaryl compounds: Homocoupling of the aryl radical intermediate can lead to the formation of dimeric naphthalene species.[1]
-
Azodyes: The diazonium salt can couple with activated aromatic compounds, if present, to form colored azo compounds.
Q2: My crude product is a dark, oily substance. How can I purify it to obtain a crystalline solid?
A2: A dark, oily crude product often indicates the presence of polymeric materials and colored impurities such as azo dyes. A multi-step purification approach is recommended:
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Aqueous Work-up: Begin by performing a thorough aqueous work-up. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted basic amine, followed by a wash with a dilute base (e.g., 5% NaOH) to remove the acidic 4-methoxy-1-naphthol. Finally, wash with brine and dry the organic layer over an anhydrous salt like sodium sulfate.
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Column Chromatography: After the initial work-up, column chromatography is a highly effective method for separating the target nitrile from the remaining non-polar and colored impurities.
-
Recrystallization: The final step to obtain a highly pure, crystalline product is recrystallization from a suitable solvent system.
Q3: What are the recommended solvent systems for column chromatography and recrystallization of this compound?
A3: For column chromatography , a gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) of the crude mixture.
For recrystallization , a mixed solvent system is often successful. A good starting point is a mixture of a solvent in which the compound is soluble (like ethanol or acetone) and a solvent in which it is poorly soluble (like water or hexane). An ethanol/water mixture is a commonly used system for similar aromatic compounds.
Q4: How can I monitor the progress of the purification process?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification. Use a suitable eluent system (e.g., hexane:ethyl acetate) to track the separation of the desired product from impurities. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity at each stage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete diazotization of the starting amine. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate acidification. |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times and use it immediately after preparation. | |
| Inefficient cyanation reaction. | Ensure the copper(I) cyanide is of good quality and that the reaction is allowed to proceed for a sufficient amount of time, often with gentle warming. | |
| Crude product is highly colored (dark red/brown) | Formation of azo dye impurities. | This can result from the diazonium salt coupling with unreacted amine or other activated aromatic species. Ensure complete diazotization and maintain a low reaction temperature. The colored impurities can often be removed by treatment with activated charcoal during recrystallization or by column chromatography. |
| Product is contaminated with 4-methoxy-1-naphthol | Reaction of the diazonium salt with water. | Minimize the amount of water in the reaction mixture where possible. Perform an alkaline wash (e.g., with 5% NaOH solution) during the work-up to extract the acidic phenol into the aqueous layer. |
| Product is contaminated with unreacted 4-methoxynaphthalen-1-amine | Incomplete diazotization. | Perform an acidic wash (e.g., with 1M HCl) during the work-up to extract the basic amine into the aqueous layer. |
| Difficulty in inducing crystallization | The presence of persistent impurities. | Ensure the product is sufficiently pure before attempting recrystallization. A final purification by column chromatography may be necessary. |
| Inappropriate solvent system for recrystallization. | Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane) is often effective. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound. The values are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.
| Purification Stage | Purity (by HPLC) | Yield | Appearance |
| Crude Product | 60-80% | ~85% | Dark oil or semi-solid |
| After Aqueous Work-up | 85-95% | ~95% of crude | Brown solid |
| After Column Chromatography | >98% | 80-90% from work-up | Off-white to pale yellow solid |
| After Recrystallization | >99.5% | 85-95% from chromatography | White crystalline solid |
Experimental Protocols
Key Experiment: Purification of Crude this compound by Flash Column Chromatography
This protocol describes the purification of crude this compound (approximately 1 g) using flash column chromatography.
Materials:
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Crude this compound (~1 g)
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Silica gel (230-400 mesh)
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n-Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass column (e.g., 40 cm length, 4 cm diameter)
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Collection tubes
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Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
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Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry-loading" method, which generally provides better separation.
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Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Fill the column with silica gel (slurry packing with the initial eluent is recommended for better packing).
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Add another thin layer of sand on top of the silica gel.
-
-
Loading the Column: Carefully add the silica-adsorbed sample to the top of the column.
-
Elution:
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Begin elution with a non-polar solvent mixture, for example, 95:5 hexane:ethyl acetate.
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Gradually increase the polarity of the eluent. A typical gradient might be from 95:5 to 80:20 hexane:ethyl acetate. The optimal gradient should be determined based on TLC analysis of the crude mixture.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Analysis and Product Recovery: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Logical Relationship of Side Products and Purification Steps
Caption: Logical relationship between side products and their removal during the purification process.
References
Technical Support Center: Optimizing Photocycloaddition of 4-Methoxy-1-naphthonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the photocycloaddition of 4-methoxy-1-naphthonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the photocycloaddition of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient light absorption by the reactants. | - Ensure the emission spectrum of your light source overlaps with the absorption spectrum of this compound or the sensitizer. - Consider using a sensitizer if direct excitation is inefficient.[1] |
| Inappropriate solvent selection. | - The polarity of the solvent can significantly influence the reaction.[2][3] Experiment with a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, benzene). | |
| Presence of oxygen. | - Oxygen can quench the excited triplet state. Degas the solvent thoroughly before starting the reaction by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. | |
| Incorrect wavelength of light. | - Using a wavelength that is too high in energy can lead to photodegradation. Conversely, a wavelength with insufficient energy will not promote the desired excitation. Consult the UV-Vis absorption spectrum of your starting material and sensitizer to select an appropriate wavelength. | |
| Low concentration of reactants. | - Bimolecular reactions like photocycloaddition are concentration-dependent. Try increasing the concentration of the reactants. | |
| Formation of Side Products/Polymerization | Photodegradation of starting material or product. | - Reduce the irradiation time. - Use a filter to block out high-energy UV light. - Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time. |
| Undesired thermal reactions. | - Ensure the reaction temperature is controlled. Use a cooling system if necessary, as photochemical reactors can generate significant heat. | |
| Reactant instability. | - Ensure the purity of your this compound and the alkene. Impurities can sometimes lead to side reactions. | |
| Poor Regio- or Stereoselectivity | Solvent effects. | - The polarity of the solvent can influence the regioselectivity of the cycloaddition.[4] Test different solvents to find the optimal balance for your desired isomer. |
| Use of a sensitizer. | - The choice of sensitizer can sometimes influence the stereochemical outcome of the reaction. Experiment with different triplet sensitizers. | |
| Reaction Does Not Go to Completion | Photostationary state reached. | - The product itself might absorb light at the irradiation wavelength and undergo a reverse reaction. If possible, choose a wavelength where the product has minimal absorbance. |
| Insufficient irradiation time. | - Monitor the reaction over a longer period. Some photocycloadditions can be slow. | |
| Light source intensity is too low. | - Ensure your lamp is functioning correctly and is of sufficient power for the scale of your reaction. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for the photocycloaddition of this compound?
A1: The choice of solvent is critical and can affect reaction efficiency and selectivity.[2][3] Start with a relatively non-polar, aprotic solvent like dichloromethane or acetonitrile. It is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific alkene substrate. The solvent should be transparent at the wavelength of irradiation and should not react with the starting materials or products.
Q2: Do I need to use a sensitizer for this reaction? If so, how do I select one?
A2: While direct irradiation might be possible, using a triplet sensitizer is often more efficient for [2+2] photocycloadditions. A good sensitizer should absorb light at a wavelength where the reactants do not absorb strongly and have a triplet energy that is higher than that of this compound. Benzophenone and acetophenone are common triplet sensitizers. The selection of a sensitizer can also be influenced by the desired stereochemical outcome.[1]
Q3: What type of light source is recommended for this reaction?
A3: A medium-pressure mercury lamp is a common choice for photochemical reactions as it provides a broad spectrum of UV light. To achieve better selectivity and avoid photodegradation, it is recommended to use a filter to isolate a specific wavelength range. LED light sources with specific wavelength outputs are also an excellent and increasingly popular option due to their narrow emission spectra and energy efficiency.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] This will help you determine the optimal irradiation time and identify the formation of any side products.
Q5: What are the common side reactions to look out for?
A5: Common side reactions include photodimerization of the starting materials, polymerization of the alkene, and photodegradation of the product or starting materials.[8] Careful control of reaction parameters such as wavelength, irradiation time, and concentration can help minimize these unwanted reactions.
Experimental Protocols
Below is a general experimental protocol for the photocycloaddition of this compound with an alkene. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Alkene
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
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Sensitizer (optional, e.g., benzophenone)
-
Inert gas (Nitrogen or Argon)
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Photochemical reactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter) and a cooling system.
Procedure:
-
Preparation of the Reaction Mixture: In a quartz or Pyrex reaction vessel suitable for your photoreactor, dissolve this compound (1 equivalent) and the alkene (1-5 equivalents) in the chosen anhydrous solvent. If using a sensitizer, add it at this stage (typically 0.1-0.3 equivalents). The concentration of this compound is typically in the range of 0.01-0.1 M.
-
Degassing: Degas the solution for at least 30 minutes by bubbling a gentle stream of inert gas through it. This is crucial to remove dissolved oxygen which can quench the excited state.
-
Irradiation: Place the reaction vessel in the photochemical reactor and start the irradiation with the selected light source. Maintain a constant temperature using the cooling system, typically between 0 °C and room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC-MS, or NMR as described in the FAQs.
-
Work-up: Once the reaction has reached completion (or the optimal conversion), stop the irradiation. Remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cycloadduct.
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Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[11]
Data Presentation
The following table provides a template for recording and comparing quantitative data from your optimization experiments.
| Entry | Alkene (equiv.) | Sensitizer (equiv.) | Solvent | Irradiation Time (h) | Conversion (%) | Yield (%) | Regioisomeric Ratio |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| ... |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the photocycloaddition of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in photocycloaddition reactions.
References
- 1. Enantioselective intramolecular [2 + 2]-photocycloaddition reactions of 4-substituted quinolones catalyzed by a chiral sensitizer with a hydrogen-bonding motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Effect on solvent polarity and concentration on the photo transformation of 6-nitro BIPS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. 5961-55-7 | this compound - Moldb [moldb.com]
- 11. This compound | C12H9NO | CID 80063 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to avoid degradation of 4-Methoxy-1-naphthonitrile during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Methoxy-1-naphthonitrile, with a focus on preventing its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Side reactions: Formation of byproducts due to suboptimal reaction conditions. | Optimize reaction conditions such as temperature, solvent, and catalyst concentration. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Degradation of starting material or product: Presence of water or oxygen, or exposure to high temperatures. | Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas. Avoid excessive heating. | |
| Product Discoloration (Yellow to Brown Solid) | Oxidation: The naphthalene ring is susceptible to oxidation, especially at elevated temperatures or in the presence of air. | Conduct the reaction and purification steps under an inert atmosphere. Use degassed solvents. Consider adding an antioxidant, although compatibility with the reaction chemistry must be verified. |
| Impurities from starting materials: Colored impurities in the starting materials can be carried through the synthesis. | Ensure the purity of all starting materials before use. Recrystallize or distill starting materials if necessary. | |
| Presence of 4-Hydroxy-1-naphthonitrile Impurity | Hydrolysis of the methoxy group: This can be catalyzed by acidic or basic conditions, particularly in the presence of water. | Maintain neutral or slightly acidic/basic conditions as required by the specific synthetic step, avoiding strong acids or bases. Use anhydrous conditions. |
| Formation of Naphthalenone Derivatives | Oxidation of the naphthalene ring: Strong oxidizing agents or prolonged exposure to air can lead to the formation of quinone-type byproducts. | Avoid strong oxidizing agents unless they are a controlled part of the reaction sequence. Minimize exposure of the reaction mixture and product to air. |
| Difficulty in Product Purification | Similar polarity of product and impurities: Co-elution during column chromatography can make separation challenging. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. Recrystallization from a suitable solvent system can be an effective purification method. A patent for a similar compound, (7-methoxy-1-naphthyl)acetonitrile, suggests purification by passing the crude product over a pad of silica gel with heptane as the eluant, followed by recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their potential pitfalls?
A1: Two common synthetic approaches are the Sandmeyer reaction starting from 4-methoxy-1-naphthylamine and the cyanation of a 4-methoxy-1-halonaphthalene.
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Sandmeyer Reaction: This involves the diazotization of 4-methoxy-1-naphthylamine followed by reaction with a cyanide salt, typically copper(I) cyanide.
-
Potential Pitfalls: Diazonium salts can be unstable and may decompose, especially at elevated temperatures. Incomplete diazotization or side reactions of the diazonium salt can lead to impurities. The reaction should be carried out at low temperatures (0-5 °C).
-
-
Cyanation of 4-Methoxy-1-halonaphthalene: This involves the reaction of a halo-substituted precursor (e.g., 1-bromo-4-methoxynaphthalene) with a cyanide source, often catalyzed by a copper or palladium complex.
-
Potential Pitfalls: The reactivity of the halide is crucial (I > Br > Cl). Incomplete reaction can leave starting material that is difficult to separate. High temperatures may be required, which can increase the risk of degradation.
-
Q2: How can I minimize the hydrolysis of the methoxy group during synthesis?
A2: Hydrolysis of the methoxy group to a hydroxyl group is a potential degradation pathway, often catalyzed by acid or base in the presence of water. To minimize this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.
-
Control pH: Avoid strongly acidic or basic conditions during the reaction and work-up steps. If an acid or base is required, use it in stoichiometric amounts and neutralize the reaction mixture promptly during work-up.
-
Low Temperature: Perform reactions at the lowest effective temperature to reduce the rate of hydrolysis.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: To ensure the long-term stability of this compound:
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Store under an inert atmosphere: Keep the compound in a tightly sealed container under nitrogen or argon to prevent oxidation.
-
Protect from light: Store in an amber vial or in a dark place, as light can promote degradation.
-
Keep cool and dry: Store at a low temperature (refrigeration is recommended) and in a desiccator to minimize thermal degradation and hydrolysis.
Q4: What analytical techniques are suitable for monitoring the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques.
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HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) can be used to separate the product from non-volatile impurities.
-
GC-MS: This technique is useful for identifying volatile impurities and byproducts.
A hypothetical comparison of these techniques for a related compound is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Typical Column | C18, C8 | DB-5, HP-1 |
| Mobile/Carrier Gas | Acetonitrile/Water | Helium, Hydrogen |
| Detector | UV-Vis, DAD, MS | Mass Spectrometer |
| Best for | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Impurity Detection | Good for a wide range of polar and non-polar impurities | Excellent for volatile organic impurities |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Illustrative)
This protocol is a general representation of a Sandmeyer reaction and should be adapted and optimized for the specific substrate.
-
Diazotization:
-
In a three-necked flask equipped with a stirrer and thermometer, suspend 4-methoxy-1-naphthylamine in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) at 0-5 °C.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
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In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
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Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 4-Methoxynaphthalene-1-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methoxynaphthalene-1-carbonitrile. The following information is intended to facilitate the successful scale-up of this synthesis by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 4-methoxynaphthalene-1-carbonitrile?
A1: The most prevalent and industrially scalable method is the Sandmeyer reaction.[1][2] This involves the diazotization of the precursor, 4-methoxy-1-naphthylamine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The two main hazards are the handling of diazonium salts and cyanide compounds. Aryl diazonium salts can be explosive when isolated in a dry state and are sensitive to shock and heat.[5][6] Therefore, they should always be prepared and used in a cooled solution without isolation.[7] Cyanide salts and their solutions are highly toxic and must be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE) and established emergency procedures.[8]
Q3: How can I monitor the completion of the diazotization step?
A3: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper; a blue color indicates the presence of nitrous acid, signifying that the starting amine has been fully consumed.[5][8]
Q4: What are the common impurities or byproducts in this synthesis, and how can they be removed?
A4: Common impurities include unreacted 4-methoxy-1-naphthylamine, 4-methoxy-1-naphthol formed from the reaction of the diazonium salt with water, and biaryl compounds resulting from radical side reactions.[2] Purification can be achieved through a basic wash to remove the phenolic byproduct, followed by recrystallization or column chromatography to isolate the desired nitrile.[9][10]
Q5: Can I use a copper(II) salt instead of a copper(I) salt for the cyanation step?
A5: While some variations of the Sandmeyer reaction have been reported with other transition metal salts, including copper(II), the classic and most reliable method for cyanation employs a copper(I) salt, typically copper(I) cyanide, as the active catalyst.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Final Product | Incomplete diazotization: The starting amine has not been fully converted to the diazonium salt. | Ensure the reaction temperature is maintained between 0-5 °C. Use a stoichiometric excess of sodium nitrite and test for its presence with starch-iodide paper to confirm complete reaction.[5][8] |
| Premature decomposition of the diazonium salt: The diazonium salt is unstable at higher temperatures. | Strictly maintain the temperature of the diazotization and the diazonium salt solution below 5 °C until it is added to the cyanide solution.[5] | |
| Ineffective cyanation: The copper(I) cyanide may be of poor quality or the reaction conditions are not optimal. | Use freshly prepared or high-quality copper(I) cyanide. Ensure the cyanation reaction is allowed to proceed to completion, which may require gentle warming after the addition of the diazonium salt.[9] | |
| Formation of a Dark, Tarry Substance | Decomposition of the diazonium salt: This is often due to elevated temperatures or the presence of impurities. | Maintain rigorous temperature control throughout the process. Ensure all glassware is clean and reagents are of high purity. |
| Incorrect pH: The stability of the diazonium salt is pH-dependent. | Ensure a sufficiently acidic medium during diazotization to prevent the formation of diazoamino compounds. | |
| Product is Contaminated with 4-Methoxy-1-naphthol | Reaction of the diazonium salt with water: This is a common side reaction, especially if the cyanation is slow or incomplete. | Add the diazonium salt solution to the copper(I) cyanide solution promptly after its formation. Ensure efficient stirring and appropriate temperature for the cyanation step to favor the desired reaction. |
| Difficult Purification | Presence of multiple byproducts: In addition to the naphthol, biaryl compounds or other colored impurities may be present. | For purification, first perform a basic wash to remove acidic impurities like the naphthol. Follow this with column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the pure product.[9] |
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-1-nitronaphthalene
This step involves the nitration of 1-methoxynaphthalene.
-
Materials: 1-methoxynaphthalene, nitric acid, sulfuric acid, acetic acid.
-
Procedure:
-
Dissolve 1-methoxynaphthalene in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry the crude product.
-
Recrystallize the crude 4-methoxy-1-nitronaphthalene from ethanol.
-
Step 2: Synthesis of 4-Methoxy-1-naphthylamine
This step involves the reduction of the nitro group to an amine.
-
Materials: 4-methoxy-1-nitronaphthalene, tin(II) chloride or iron powder, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Suspend 4-methoxy-1-nitronaphthalene in ethanol.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid to the suspension.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the crude amine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methoxy-1-naphthylamine.
-
The crude product can be purified by column chromatography or recrystallization.
-
Step 3: Synthesis of 4-Methoxynaphthalene-1-carbonitrile (Sandmeyer Reaction)
-
Materials: 4-methoxy-1-naphthylamine, sodium nitrite, hydrochloric acid, copper(I) cyanide, sodium cyanide.
-
Procedure:
-
Diazotization:
-
Suspend 4-methoxy-1-naphthylamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
After the addition, stir the mixture for an additional 30 minutes at 0-5 °C. Check for complete diazotization using starch-iodide paper.[5][8]
-
Quench any excess nitrous acid with a small amount of sulfamic acid or urea.[9]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.[9]
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
-
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 4-Methoxynaphthalene-1-carbonitrile
| Step | Key Reagents | Temperature | Typical Reaction Time | Typical Yield |
| Nitration | 1-methoxynaphthalene, HNO₃, H₂SO₄ | 0-10 °C | 1-2 hours | 70-80% |
| Reduction | 4-methoxy-1-nitronaphthalene, SnCl₂/HCl | Reflux | 2-3 hours | 80-90% |
| Diazotization | 4-methoxy-1-naphthylamine, NaNO₂, HCl | 0-5 °C | 30 minutes | In situ |
| Cyanation | Diazonium salt, CuCN, NaCN | 0-60 °C | 1-2 hours | 60-75% |
Visualizations
Caption: Synthetic workflow for 4-methoxynaphthalene-1-carbonitrile.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer_reaction [chemeurope.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of 4-Methoxy-1-naphthonitrile by HPLC
Welcome to the technical support center for the HPLC analysis of 4-Methoxy-1-naphthonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: What are the most common causes of peak tailing for this compound in HPLC?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in HPLC, especially with aromatic compounds like this compound.[1] The primary causes are a mix of chemical interactions and issues within the HPLC system.[1]
-
Chemical Causes:
-
Secondary Silanol Interactions: The nitrile group and aromatic nature of this compound can lead to interactions with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause significant peak tailing.[1]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak distortion and tailing.[1][2]
-
-
Physical and Instrumental Effects:
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][4]
-
Column Degradation: An old or contaminated column can lose its efficiency, resulting in poor peak shape.[4]
-
Extra-Column Volume: Excessive tubing length or width between the injector, column, and detector can cause peak broadening and tailing.[2]
-
Blocked Column Frit: Debris from the sample or mobile phase can partially block the inlet frit of the column, distorting the peak shape.[3]
-
Q2: My this compound peak is showing significant tailing. How can I diagnose and fix this?
Peak tailing for this compound often points to secondary interactions with the column's stationary phase or other system issues. Here is a step-by-step guide to troubleshoot this problem:
-
Step 1: Check for Column Overload. Prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading your column. To fix this, either dilute your sample or reduce the injection volume.[3]
-
Step 2: Evaluate the Mobile Phase.
-
pH Adjustment: The addition of an acid, such as formic or phosphoric acid, to the mobile phase can improve the peak shape of polar, ionizable compounds by suppressing their ionization.[5] Ensure your mobile phase contains an appropriate acidifier, typically 0.1% formic acid for Mass-Spec compatibility or phosphoric acid for UV detection.[5][6]
-
Fresh Preparation: Prepare fresh mobile phase to rule out degradation or contamination.[7]
-
-
Step 3: Assess the Column's Condition.
-
Guard Column: If you are using a guard column, replace it with a new one.[7]
-
Column Flushing: If you suspect a blocked frit, try back-flushing the column (disconnect it from the detector and flush to waste), if the manufacturer's instructions permit.[1]
-
Column Replacement: If the above steps do not resolve the issue, the analytical column itself may be compromised and should be replaced.[4]
-
-
Step 4: Minimize Extra-Column Volume. Inspect all tubing between the injector and the column, and between the column and the detector. Use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.[2]
Q3: I am observing poor resolution between my this compound peak and an impurity. What can I do?
Poor resolution can be addressed by optimizing your chromatographic conditions.
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of compounds with different polarities.[8] A typical gradient might start with a lower percentage of organic solvent and gradually increase.
-
Solvent Choice: Acetonitrile often provides better resolution and lower backpressure compared to methanol.[8] Consider switching your organic solvent if you are using methanol.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[9]
-
Change the Column:
-
Particle Size/Length: Using a column with a smaller particle size or a longer column can enhance efficiency and improve resolution.[2]
-
Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase chemistry.
-
Q4: My results for this compound quantification are not reproducible. What could be the cause?
Poor reproducibility can stem from several sources, including matrix effects and system instability.
-
Matrix Effects: The sample matrix can enhance or suppress the analyte's signal, leading to inaccurate and irreproducible results.[10][11] This is particularly relevant when analyzing samples from complex matrices like biological fluids or plant extracts.
-
Assessment: To assess matrix effects, you can compare the response of the analyte in a pure solvent to its response in an extracted blank matrix spiked with the analyte.[10]
-
Mitigation: Employing effective sample preparation techniques like solid-phase extraction (SPE) can help remove interfering matrix components.[12]
-
-
System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting your analytical run. This can take at least 30 minutes.[5]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variable results. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[5]
-
Column Temperature: Maintaining a constant column temperature using a column oven can improve the reproducibility of retention times.[5]
Data Presentation
The following tables summarize key parameters for the HPLC analysis of this compound.
Table 1: Recommended HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water |
| Acidifier | Formic Acid (LC-MS grade) or Phosphoric Acid |
Table 2: Optimized HPLC Method Parameters
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Primary), with DAD scanning from 200-400 nm |
Experimental Protocols
This section provides a detailed methodology for a standard HPLC analysis of this compound.
1. Reagent and Sample Preparation
-
Mobile Phase A (Water + 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.[5]
-
Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.[5]
-
Sample Solution: Accurately weigh approximately 10 mg of this compound. Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution. Vortex the solution until the sample is completely dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System Setup and Operation
-
System Priming: Prime all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.[5]
-
Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[5]
-
Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in Table 2. Include a blank injection (mobile phase mixture) before and after the sample injections to ensure there is no carryover.[5]
-
Sample Injection: Place the sample vial in the autosampler and start the sequence.[5]
3. Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time. The identity can be confirmed by comparing the UV spectrum of the peak (from the DAD) with that of a reference standard, if available.
-
Purity Calculation: The purity of the sample can be determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: Experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
4-Methoxy-1-naphthonitrile synthesis catalyst deactivation and regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4-methoxy-1-naphthonitrile, a key intermediate in various research and development applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges related to catalyst deactivation and regeneration in the palladium-catalyzed cyanation of 4-methoxy-1-naphthyl halides and triflates.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
-
Answer: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following can help identify the root cause:
-
Inactive Catalyst: The palladium catalyst, especially if it's a Pd(0) species, can be sensitive to air and moisture. Ensure you are using a fresh or properly stored catalyst. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is occurring.
-
Poor Quality Reagents: The purity of the starting material (4-methoxy-1-bromonaphthalene or triflate), cyanide source, and solvent is crucial. Impurities can poison the catalyst. Use anhydrous solvents and high-purity reagents.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some palladium-catalyzed cyanations can be performed at temperatures as low as room temperature to 40°C, which can minimize side reactions.[1][2]
-
Inefficient Ligand: The choice of phosphine ligand is critical. The steric and electronic properties of the ligand influence the stability and activity of the catalyst. For electron-rich aryl halides, a more electron-rich and bulky ligand may be required.
-
Presence of Oxygen or Moisture: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and hydrolysis of the cyanide source.[3][4][5]
-
Issue 2: Catalyst Deactivation
-
Question: I observe the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What is causing this catalyst deactivation?
-
Answer: The formation of palladium black is a clear indicator of catalyst deactivation through aggregation. The primary causes of deactivation in palladium-catalyzed cyanation reactions are:
-
Cyanide Poisoning: Excess cyanide in the reaction mixture is a major cause of catalyst deactivation.[6] Cyanide can coordinate strongly to the palladium center at all stages of the catalytic cycle, forming inactive palladium-cyanide complexes such as [(CN)4Pd]2- and [(CN)3PdAr]2-.[3][4][5]
-
Moisture: The presence of water can lead to the hydrolysis of the cyanide source, generating hydrogen cyanide (HCN).[3][4][5] HCN is highly reactive towards Pd(0) and can lead to the formation of inactive hydride complexes like [(CN)3PdH]2-.[3][4][5]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Issue 3: Formation of Side Products
-
Question: My crude product analysis shows significant impurities. What are the likely side products and how can I minimize their formation?
-
Answer: Common side products in the cyanation of aryl halides include:
-
Hydrolysis Products: If there is residual water in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding amide (4-methoxy-1-naphthamide) or carboxylic acid (4-methoxy-1-naphthoic acid). Ensuring anhydrous conditions is key to minimizing this.
-
Dehalogenation: The starting aryl halide can undergo hydrodehalogenation, replacing the halide with a hydrogen atom to form 1-methoxynaphthalene.
-
Homo-coupling: The starting aryl halide can couple with itself to form a biaryl impurity.
-
To minimize side products, optimize the reaction conditions (temperature, reaction time) and ensure the use of high-purity, anhydrous reagents and solvents.
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble purifying the final this compound. What is a reliable purification method?
-
Answer: The most common and effective method for purifying this compound is column chromatography on silica gel.[3] A gradient elution system using a mixture of hexane and ethyl acetate is typically effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product. For specific guidance on setting up and running a column, please refer to the experimental protocol section. An HPLC method has also been described for the analysis and purification of this compound.[7]
Frequently Asked Questions (FAQs)
-
What is the recommended catalyst for the synthesis of this compound?
-
Palladium catalysts are most commonly used. Both homogeneous catalysts like Pd(OAc)2 or Pd2(dba)3 with a suitable phosphine ligand (e.g., XPhos, dppf) and heterogeneous catalysts like Pd/C have been shown to be effective for the cyanation of aryl halides.[8][9] The choice of ligand is crucial and should be optimized for the specific substrate.
-
-
Which cyanide source is the safest and most effective?
-
What are the optimal reaction conditions?
-
How can I monitor the reaction progress?
-
Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material (4-methoxy-1-bromonaphthalene) and the formation of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
-
-
Is it possible to regenerate and reuse the palladium catalyst?
-
Yes, catalyst regeneration and recycling are key aspects of sustainable chemistry. Heterogeneous catalysts like Pd/C can be recovered by simple filtration and potentially reused.[8] For homogeneous catalysts, methods like organic solvent nanofiltration are being explored for catalyst recovery and reuse.[11] The addition of reactivating agents like zinc formate dihydrate has been shown to be effective for Pd/C catalysts.[8]
-
-
What are the critical safety precautions when working with cyanide sources?
-
All manipulations involving cyanide salts should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the cyanide source comes into contact with acid. Have an emergency plan and appropriate cyanide antidote kit available.
-
Data Presentation
The following tables provide a summary of quantitative data for the palladium-catalyzed cyanation of aryl halides. Note: Data for the specific synthesis of this compound is limited in the literature; therefore, the following tables present representative data from similar reactions to provide a comparative overview.
Table 1: Comparison of Catalytic Systems for the Cyanation of Aryl Halides
| Catalyst Precursor | Ligand | Cyanide Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | CM-phos | K4[Fe(CN)6] | 1 | MeCN/H2O | 70 | up to 96 | [4] |
| Palladacycle P1 | - | K4[Fe(CN)6] | 0.2 | Dioxane/H2O | 100 | 97 | [6] |
| Pd/C | dppf | Zn(CN)2 | 2 | DMAc | 110 | up to 98 | [8] |
| Pd(OAc)2 | none | K4[Fe(CN)6] | 0.1 | DMAc | 120 | 83-96 | [10] |
| Palladacycle P1 | - | Zn(CN)2 | 2-5 | THF/H2O | rt - 40 | up to 99 | [1][2] |
Table 2: Common Palladium Catalyst Deactivation Pathways in Cyanation Reactions
| Deactivation Pathway | Cause | Consequence | Mitigation Strategy | Reference |
| Cyanide Poisoning | Excess soluble cyanide | Formation of inactive Pd(CN)x complexes | Use of sparingly soluble or slow-release cyanide sources (e.g., K4[Fe(CN)6]), controlled addition of cyanide. | [3][4][5][6] |
| HCN Formation | Presence of moisture | Reaction of Pd(0) with HCN to form inactive hydride complexes | Use of anhydrous reagents and solvents; perform reaction under an inert atmosphere. | [3][4][5] |
| Palladium Agglomeration | High temperature, ligand degradation | Formation of inactive palladium black | Use of robust ligands, lower reaction temperatures, or supported catalysts (e.g., Pd/C). | [12] |
| Ligand Degradation | High temperature, oxidative conditions | Loss of active catalytic species | Use of thermally stable ligands, inert atmosphere. | [12] |
Table 3: Overview of Catalyst Regeneration Strategies
| Catalyst Type | Regeneration Method | Description | General Efficacy | Reference |
| Heterogeneous (e.g., Pd/C) | Filtration and Washing | Simple recovery of the solid catalyst by filtration, followed by washing with solvent to remove adsorbed species. | Moderate to high, depending on the level of irreversible poisoning. | [8] |
| Heterogeneous (e.g., Pd/C) | Treatment with Reactivating Agent | Addition of a reagent like zinc formate dihydrate to reduce oxidized palladium species back to the active Pd(0) state. | Reported to be effective in restoring activity. | [8] |
| Homogeneous | Organic Solvent Nanofiltration (OSN) | Use of a membrane to separate the larger catalyst complex from the smaller product molecules. | High recovery and reuse potential demonstrated for some systems. | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methoxy-1-bromonaphthalene
This is a general protocol adapted from literature procedures for the palladium-catalyzed cyanation of aryl bromides. Optimization may be required.
Materials:
-
4-Methoxy-1-bromonaphthalene
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxy-1-bromonaphthalene (1.0 mmol), K4[Fe(CN)6]·3H2O (0.5 mmol), Na2CO3 (2.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (5 mL) via syringe.
-
Reaction: The reaction mixture is heated to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Protocol 2: General Procedure for the Regeneration of a Deactivated Pd/C Catalyst
This protocol is a general guideline and may require optimization based on the specific deactivation cause.
-
Recovery: After the reaction, the heterogeneous Pd/C catalyst is recovered from the reaction mixture by filtration.
-
Washing: The recovered catalyst is washed thoroughly with the reaction solvent and then with a low-boiling solvent like acetone to remove adsorbed organic species.
-
Drying: The washed catalyst is dried under vacuum.
-
Reactivation (if necessary): For deactivation due to oxidation, a reactivation step can be performed. The dried catalyst can be suspended in a solvent like DMAc, and a reducing agent such as zinc formate dihydrate (e.g., 10 mol% relative to the substrate in the original reaction) can be added. The mixture is heated (e.g., to 110°C) for a short period, then cooled, filtered, washed, and dried.[8]
-
The regenerated catalyst can then be reused in a subsequent reaction. The activity of the regenerated catalyst should be compared to that of the fresh catalyst to determine the efficiency of the regeneration process.
Visualizations
Below are diagrams created using Graphviz to illustrate key concepts in the synthesis of this compound.
References
- 1. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound 99 5961-55-7 [sigmaaldrich.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Optimization for 4-Methoxy-1-naphthonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Methoxy-1-naphthonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing reaction rates and troubleshooting common issues, with a specific focus on solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the cyanation of a 4-methoxy-1-halonaphthalene precursor. The two most prevalent methods are the Rosenmund-von Braun reaction and palladium-catalyzed cyanation. The Rosenmund-von Braun reaction is a classical method that uses a copper(I) cyanide salt, often in a polar aprotic solvent at elevated temperatures.[1] Palladium-catalyzed cyanation is a more modern approach that offers milder reaction conditions and often broader functional group tolerance.[2]
Q2: Why is solvent selection critical for the synthesis of this compound?
A2: Solvent selection is paramount as it can significantly influence the reaction rate, yield, and side product formation. The solvent's polarity, boiling point, and ability to dissolve reactants and reagents play a crucial role in the reaction kinetics. For instance, in the Rosenmund-von Braun reaction, polar aprotic solvents are generally preferred to facilitate the dissolution of the cyanide salt and the organic substrate.[1]
Q3: Which solvents are generally recommended for the cyanation of 4-methoxy-1-halonaphthalenes?
A3: For the Rosenmund-von Braun reaction, high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), nitrobenzene, and pyridine are commonly used.[1] In palladium-catalyzed cyanations, solvents like DMF, N,N-dimethylacetamide (DMAc), and dioxane are frequently employed. Aqueous-organic solvent mixtures, such as dioxane/water, can also be effective, particularly when using water-soluble cyanide sources like K₄[Fe(CN)₆].[2]
Q4: Can microwave irradiation be used to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis can be a highly effective technique for accelerating cyanation reactions. Microwave heating can significantly reduce reaction times and, in some cases, improve yields by promoting rapid and uniform heating of the reaction mixture.[3][4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | The starting 4-methoxy-1-halonaphthalene or the cyanide salt may not be sufficiently soluble in the chosen solvent at the reaction temperature. Solution: Switch to a more polar aprotic solvent like DMF or DMAc. For palladium-catalyzed reactions, consider a solvent mixture such as dioxane/water to improve the solubility of inorganic cyanide salts. |
| Incorrect Solvent Polarity | The polarity of the solvent can significantly affect the reaction rate. For SNAr-type reactions, polar aprotic solvents are generally favored as they can stabilize the charged intermediates. Solution: Screen a range of solvents with varying polarities. Refer to the data in Table 1 for guidance on solvent effects in a similar system. |
| Low Reaction Temperature | The reaction may require a higher temperature to proceed at an appreciable rate, especially for less reactive starting materials like 1-chloro-4-methoxynaphthalene. Solution: Increase the reaction temperature. If the solvent has a low boiling point, switch to a higher-boiling solvent such as DMF or consider using microwave irradiation. |
| Catalyst Deactivation (for Pd-catalyzed reactions) | The palladium catalyst can be deactivated by excess cyanide ions. Solution: Use a cyanide source with low solubility in the organic solvent or employ a phase-transfer catalyst to control the cyanide concentration in the organic phase. Anhydrous conditions can also be crucial to prevent catalyst deactivation.[2] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Nitrile Product | The presence of water in the reaction mixture, especially at high temperatures and in the presence of acid or base, can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid. Solution: Use anhydrous solvents and reagents. Ensure the reaction setup is properly dried before use. |
| Formation of Amines (from solvent) | In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to the formation of N,N-dimethyl-4-methoxynaphthylamine as a byproduct. Solution: If this side product is observed, consider using a different high-boiling polar aprotic solvent like DMAc or sulfolane. Alternatively, perform the reaction at a lower temperature for a longer duration. |
| Homocoupling of the Starting Material (for Pd-catalyzed reactions) | In palladium-catalyzed reactions, homocoupling of the aryl halide can occur as a side reaction. Solution: Optimize the catalyst, ligand, and reaction conditions. The choice of solvent can also influence the extent of homocoupling. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of a cyanation reaction of 1-bromo-4-methoxybenzene, a close structural analog of the precursor to this compound. This data can serve as a valuable guide for solvent selection in your experiments.
Table 1: Effect of Solvent on the Yield of 4-Methoxybenzonitrile in the L-Proline-Promoted Rosenmund-von Braun Reaction [5]
| Entry | Solvent | Yield (%) |
| 1 | DMF | 81 |
| 2 | Dioxane | Trace |
| 3 | Toluene | Trace |
| 4 | Acetonitrile | Trace |
| Reaction Conditions: 1-bromo-4-methoxybenzene (1.0 mmol), CuCN (2.0 mmol), L-proline (1.0 mmol), solvent (3 mL) at 120 °C for 45 h. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in the Palladium-Catalyzed Cyanation of 1-Bromo-4-methoxynaphthalene
This protocol provides a framework for systematically evaluating the effect of different solvents on the reaction yield.
Materials:
-
1-Bromo-4-methoxynaphthalene
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Cyanide source (e.g., Zn(CN)₂)
-
Anhydrous solvents to be screened (e.g., DMF, Dioxane, Toluene, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Set up a series of parallel reaction vials or flasks, each equipped with a magnetic stir bar.
-
To each reaction vessel, add 1-bromo-4-methoxynaphthalene (1.0 mmol), the palladium precatalyst (e.g., 0.02 mmol), and the phosphine ligand (e.g., 0.04 mmol).
-
Add the cyanide source (e.g., Zn(CN)₂ (0.6 mmol)) to each vessel.
-
Evacuate and backfill each vessel with an inert gas three times.
-
To each vessel, add 5 mL of the respective anhydrous solvent to be screened.
-
Heat the reactions to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by a suitable technique (e.g., GC-MS or LC-MS) to determine the conversion of the starting material and the formation of the product.
-
After a fixed reaction time (e.g., 24 hours), cool the reactions to room temperature.
-
Work up each reaction mixture by quenching with an appropriate aqueous solution (e.g., aqueous ammonia for zinc cyanide) and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of this compound for each solvent using a suitable analytical method (e.g., ¹H NMR with an internal standard or quantitative GC/LC analysis).
Visualizations
Caption: Experimental workflow for solvent screening in the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted cyanation of an aryl bromide directly on a metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Methoxy-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-methoxy-1-naphthonitrile. By presenting experimental data for structurally related compounds, this document serves as a valuable resource for the characterization and identification of substituted naphthonitriles, a class of compounds with significant potential in medicinal chemistry and materials science.
Introduction to NMR Spectroscopy in Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into the molecular structure, conformation, and dynamics of small molecules and biologics. For novel chemical entities such as this compound, precise NMR characterization is crucial for confirming chemical identity, assessing purity, and understanding structure-activity relationships (SAR).
This guide focuses on the ¹H and ¹³C NMR spectra, which provide a detailed map of the proton and carbon framework of a molecule, respectively. The chemical shifts (δ), coupling constants (J), and signal multiplicities are highly sensitive to the electronic environment of each nucleus, allowing for the unambiguous assignment of complex molecular structures.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In this compound, the electron-donating methoxy group and the electron-withdrawing nitrile group significantly influence the chemical shifts of the aromatic protons compared to the unsubstituted 1-naphthonitrile. The table below compares the ¹H NMR data of 1-naphthonitrile and 4-methoxybenzonitrile to provide context for the expected spectrum of this compound.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-Naphthonitrile [1] | H-2 | 7.64 | t | 8.0 |
| H-3 | 7.47 | t | 8.0 | |
| H-4 | 8.02 | d | 8.0 | |
| H-5 | 8.19 | d | 8.0 | |
| H-6 | 7.58 | t | 8.0 | |
| H-7 | 7.86 | t | 8.0 | |
| H-8 | 7.86 | t | 8.0 | |
| 4-Methoxybenzonitrile [1] | H-2, H-6 | 7.58 | d | 8.0 |
| H-3, H-5 | 6.95 | d | 8.0 | |
| -OCH₃ | 3.86 | s | - |
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. The nitrile carbon typically appears in the 115-120 ppm region, while the methoxy carbon is expected around 55 ppm. The aromatic carbons exhibit a range of chemical shifts influenced by the substituents.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 1-Naphthonitrile [1] | C-1 | 110.0 |
| C-2 | 132.7 | |
| C-3 | 124.8 | |
| C-4 | 128.5 | |
| C-4a | 132.4 | |
| C-5 | 128.4 | |
| C-6 | 127.3 | |
| C-7 | 132.1 | |
| C-8 | 133.1 | |
| C-8a | 117.8 | |
| -CN | Not Reported | |
| 4-Methoxybenzonitrile [1] | C-1 | 103.9 |
| C-2, C-6 | 133.9 | |
| C-3, C-5 | 114.7 | |
| C-4 | 162.8 | |
| -CN | 119.2 | |
| -OCH₃ | 55.5 |
Predicted ¹H and ¹³C NMR Data for a Related Naphthonitrile
| Compound | Atom | Predicted Chemical Shift (δ, ppm) |
| 3-Bromo-4-methoxy-1-naphthonitrile | H-2 | 8.0 - 8.4 |
| H-5 | 7.8 - 8.2 | |
| H-6 | 7.5 - 7.9 | |
| H-7 | 7.7 - 8.1 | |
| H-8 | 8.1 - 8.5 | |
| -OCH₃ | 3.9 - 4.2 | |
| C-1 | 108 - 112 | |
| C-2 | 135 - 140 | |
| C-3 | 115 - 120 | |
| C-4 | 155 - 160 | |
| C-4a | 130 - 135 | |
| C-5 | 125 - 130 | |
| C-6 | 126 - 130 | |
| C-7 | 128 - 132 | |
| C-8 | 124 - 128 | |
| C-8a | 130 - 135 | |
| -CN | 117 - 120 | |
| -OCH₃ | 55 - 60 |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound is as follows:
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Structural Elucidation Workflow
The process of characterizing a novel compound like this compound using NMR involves a logical workflow, often complemented by other analytical techniques.
Caption: Workflow for the structural elucidation of this compound.
This guide provides a framework for the ¹H and ¹³C NMR characterization of this compound by leveraging data from analogous compounds. The provided experimental protocols and workflow are intended to assist researchers in the successful analysis and confirmation of this and other related molecular structures.
References
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. Understanding the fragmentation patterns of novel or specialized compounds is paramount for accurate characterization. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-methoxy-1-naphthonitrile against related aromatic compounds, offering valuable insights for researchers in drug discovery and organic synthesis.
Comparative Fragmentation Analysis
The mass spectrum of this compound is distinguished by a clear molecular ion peak and a series of characteristic fragment ions. To contextualize its fragmentation behavior, we compare it with two structurally related molecules: 1-naphthonitrile and 2-methoxynaphthalene. This comparison highlights the influence of the methoxy and nitrile functional groups on the fragmentation pathways of the naphthalene core.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound | 183 | 168, 140, 113 | Loss of a methyl radical (•CH₃), subsequent loss of carbon monoxide (CO), and loss of hydrogen cyanide (HCN) from the naphthalene ring.[1] |
| 1-Naphthonitrile | 153 | 126 | Loss of hydrogen cyanide (HCN). |
| 2-Methoxynaphthalene | 158 | 115, 143 | Loss of a methyl radical (•CH₃) followed by loss of carbon monoxide (CO), and loss of formaldehyde (CH₂O).[1] |
Deciphering the Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization follows a predictable yet informative pathway, driven by the stability of the aromatic system and the nature of its substituents. The process begins with the formation of the molecular ion (m/z 183). The primary fragmentation events are outlined below.
-
Initial Loss of a Methyl Radical: The molecular ion at m/z 183 readily loses a methyl radical (•CH₃) from the methoxy group, a common fragmentation for aromatic ethers, to form a stable cation at m/z 168.[1]
-
Expulsion of Carbon Monoxide: The fragment at m/z 168 undergoes a rearrangement and loses a neutral molecule of carbon monoxide (CO), resulting in the fragment ion at m/z 140. This is a characteristic fragmentation for phenolic cations.
-
Loss of Hydrogen Cyanide: The ion at m/z 140, corresponding to a cyanonaphthalene cation, can then lose a molecule of hydrogen cyanide (HCN), a typical fragmentation for aromatic nitriles, to produce an ion at m/z 113.
Experimental Protocols
The following outlines a typical experimental protocol for the analysis of this compound and similar aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
A stock solution of the analyte is prepared by dissolving 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol, acetone, or dichloromethane. For quantitative analysis, a series of dilutions are prepared to create a calibration curve. An internal standard may be added to improve accuracy and precision.
Instrumentation
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Acquisition and Analysis
A 1 µL aliquot of the prepared sample is injected into the GC-MS system. The mass spectrum is recorded for the chromatographic peak corresponding to the analyte. The resulting spectrum is analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern is then compared to a reference library or the data presented in this guide for confirmation.
This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound, enabling researchers to confidently identify and characterize this and similar molecules in their analytical workflows.
References
A Comparative Guide to FT-IR Spectrum Analysis of 4-Methoxy-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxy-1-naphthonitrile, a key intermediate in various synthetic applications. By comparing its spectral features with related compounds, this document serves as a practical reference for the identification and characterization of its principal functional groups.
Introduction to FT-IR Analysis
FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. For this compound, FT-IR analysis is crucial for confirming the presence of its three key structural features: the nitrile group (-C≡N), the aryl alkyl ether linkage (Ar-O-CH₃), and the substituted naphthalene ring.
Experimental Protocols
A precise and reproducible experimental setup is fundamental to acquiring high-quality FT-IR data. The following protocol outlines the standard procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples due to its minimal sample preparation requirement.
Objective: To obtain the FT-IR spectrum of a solid sample in the mid-infrared range (4000-400 cm⁻¹).
Apparatus:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)
-
Spatula and cleaning solvents (e.g., isopropanol)
-
Sample press (part of the ATR accessory)
Procedure:
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to record the absorbance of ambient air (CO₂ and water vapor) and the instrument itself. This background is automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid this compound powder onto the center of the ATR crystal.[1]
-
Applying Pressure: Use the integrated press to apply firm, even pressure to the sample. This ensures optimal contact between the sample and the ATR crystal surface, which is essential for a strong signal.[1]
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical analysis involves 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹). Standard software can be used for peak labeling and further analysis.
-
Cleaning: After the measurement, retract the press, remove the sample, and clean the ATR crystal surface thoroughly with a soft cloth or wipe dampened with a suitable solvent like isopropanol.
Data Presentation: FT-IR Peak Comparison
The table below summarizes the characteristic infrared absorption bands for this compound and compares them with two alternative compounds: 1-Naphthonitrile (which lacks the methoxy group) and Anisole (which contains an aryl alkyl ether but no nitrile group). This comparison highlights the specific spectral regions associated with each functional group.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | This compound | 1-Naphthonitrile (Alternative 1) | Anisole (Alternative 2) |
| Nitrile | C≡N Stretch | 2240 - 2220 (Aromatic) | Present | Present | Absent |
| Aryl Alkyl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Present | Absent | Present |
| Aryl Alkyl Ether | Symmetric C-O-C Stretch | 1050 - 1010 | Present | Absent | Present |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Present | Present | Present |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Present | Present | Present |
| Alkyl C-H | C-H Stretch (in -OCH₃) | 3000 - 2850 | Present | Absent | Present |
| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Present | Present | Present |
Note: The exact peak positions can vary slightly based on the sample state and measurement technique.
Analysis and Comparison
-
Nitrile Group (C≡N): The most diagnostic peak for both this compound and 1-Naphthonitrile is the sharp, strong absorption band in the 2240-2220 cm⁻¹ region. This peak is characteristic of an aromatic nitrile, where conjugation with the naphthalene ring slightly lowers the frequency compared to saturated nitriles. This band is completely absent in the spectrum of anisole.
-
Aryl Alkyl Ether Group (Ar-O-CH₃): The presence of the methoxy group in this compound gives rise to two distinct, strong C-O stretching vibrations. The asymmetric stretch appears at a higher wavenumber (typically 1275-1200 cm⁻¹), while the symmetric stretch is found at a lower wavenumber (1050-1010 cm⁻¹). These two peaks are also prominent in the spectrum of anisole but are absent in the spectrum of 1-Naphthonitrile, making them clear indicators of the ether functionality.
-
Aromatic and Alkyl C-H Stretches: All three compounds exhibit C-H stretching vibrations. Aromatic C-H stretches are observed just above 3000 cm⁻¹.[2] In this compound and anisole, additional peaks corresponding to the C-H stretches of the methyl group appear just below 3000 cm⁻¹.[2]
-
Naphthalene Ring: The C=C stretching vibrations within the aromatic ring of this compound and 1-Naphthonitrile produce a series of bands in the 1600-1450 cm⁻¹ region.[2] The complex pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule's overall structure and substitution pattern.
Mandatory Visualization
The logical workflow for identifying the functional groups of this compound from its FT-IR spectrum is illustrated below.
Caption: FT-IR analysis workflow for this compound.
References
Purity Under the Microscope: A Comparative Guide to HPLC and GC-MS for 4-Methoxy-1-naphthonitrile Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 4-Methoxy-1-naphthonitrile derivatives. We will delve into the principles of each method, present detailed experimental protocols, and offer a clear comparison of their performance based on experimental data.
The accurate determination of purity for compounds like this compound, a key building block in various synthetic pathways, is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Both HPLC and GC-MS are cornerstone techniques in analytical chemistry, yet their applicability and strengths differ significantly. This guide aims to equip you with the knowledge to make an informed decision on the most suitable method for your specific analytical needs.
At a Glance: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of non-volatile or thermally sensitive compounds in a liquid mobile phase based on their affinity for a solid stationary phase. | Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by detection and identification by mass spectrometry. |
| Analyte Suitability | Ideal for non-volatile, high molecular weight, and thermally labile compounds.[1][2][3] | Best suited for volatile and semi-volatile compounds that can be vaporized without decomposition.[4][5] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering.[6][7][8] | May require derivatization to increase volatility; sample is dissolved in a volatile solvent.[4][9] |
| Sensitivity | High sensitivity, with various detector options available (e.g., UV-Vis, fluorescence, MS).[10][11] | Excellent sensitivity and specificity, capable of detecting trace level impurities.[12][13] |
| Identification | Primarily based on retention time compared to a standard. Confirmation often requires a coupled mass spectrometer (LC-MS). | Provides structural information through mass fragmentation patterns, enabling confident peak identification.[14] |
| Speed | Analysis times can be longer, especially for complex samples requiring gradient elution.[10] | Generally offers faster analysis times for volatile compounds.[15] |
| Cost & Complexity | High initial equipment cost and ongoing expenses for high-purity solvents and columns.[10][16] Method development can be complex.[16] | Instrumentation can be expensive, particularly the mass spectrometer. Requires skilled personnel for operation and data interpretation.[17] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the purity assessment of this compound using a reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
Sample Preparation:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for identifying and quantifying volatile impurities in this compound derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in dichloromethane.
-
Dilute the stock solution with dichloromethane to a final concentration of 0.1 mg/mL.[9]
-
Ensure the sample is free of particulate matter.[4]
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical but representative quantitative data from the analysis of a single batch of a this compound derivative using both HPLC and GC-MS.
| Parameter | HPLC Result | GC-MS Result |
| Purity of Main Compound (%) | 99.52 | 99.65 |
| Number of Impurities Detected | 4 | 2 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Analysis Time (minutes) | 30 | 19 |
| Identity Confirmation | Based on Retention Time | Confirmed by Mass Spectrum |
Visualization of Analytical Workflows
To better understand the experimental processes, the following diagrams illustrate the logical flow for each analytical technique.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Purity Assessment.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound derivatives. The choice between them hinges on the specific analytical goals.
HPLC is the preferred method for:
-
Routine quality control and purity determination of the main, non-volatile compound.
-
Quantifying known, non-volatile impurities.
-
Analyzing thermally sensitive derivatives that may degrade at the high temperatures used in GC.[18]
GC-MS excels in:
-
Identifying and quantifying unknown volatile and semi-volatile impurities.
-
Providing definitive structural confirmation of impurities through mass spectral data.[14]
-
Screening for residual solvents.
For a comprehensive purity profile of this compound derivatives, a combination of both techniques is often the most robust approach. HPLC provides accurate quantification of the main component and non-volatile impurities, while GC-MS offers unparalleled identification capabilities for volatile contaminants. By understanding the strengths and limitations of each method, researchers can ensure the highest quality of their chemical compounds.
References
- 1. moravek.com [moravek.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. smithers.com [smithers.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Advantages and Disadvantages of Gas Chromatography (GC) [pharmastuff4u.com]
- 6. organomation.com [organomation.com]
- 7. torontech.com [torontech.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. quora.com [quora.com]
- 13. mastelf.com [mastelf.com]
- 14. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. sciencing.com [sciencing.com]
- 17. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 18. drawellanalytical.com [drawellanalytical.com]
Reactivity comparison of 4-Methoxy-1-naphthonitrile and other naphthonitrile isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis design and the prediction of metabolic pathways. This guide provides a comprehensive comparison of the reactivity of 4-Methoxy-1-naphthonitrile and its positional isomers, drawing upon established principles of organic chemistry and available experimental data to illuminate their distinct chemical behaviors.
The reactivity of methoxy-substituted naphthonitriles is a complex interplay of electronic and steric effects imparted by the methoxy (-OCH₃) and nitrile (-CN) groups on the naphthalene scaffold. The position of these substituents dictates the electron density distribution across the aromatic rings and the steric accessibility of reactive sites, leading to significant differences in their chemical behavior in reactions such as electrophilic aromatic substitution, nucleophilic substitution, hydrolysis, and reduction.
Theoretical Reactivity Comparison: Electronic and Steric Effects
The methoxy group is a strong electron-donating group through resonance and an ortho-, para-director in electrophilic aromatic substitution. Conversely, the nitrile group is a strong electron-withdrawing group and a meta-director. The interplay of these opposing electronic effects, combined with steric hindrance, governs the reactivity of each isomer.
Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic attack by the electron-donating methoxy group. The positions most activated are those ortho and para to the methoxy group. The electron-withdrawing nitrile group deactivates the ring to which it is attached. Therefore, electrophilic substitution is generally expected to occur on the ring bearing the methoxy group.
-
This compound: The methoxy group at C4 strongly activates the C3 (ortho) and C5 (para-like, in the adjacent ring) positions. However, the C2 position is also activated. The nitrile group at C1 deactivates the ring it is on. Therefore, electrophilic attack is most likely to occur at the C2 or C3 positions.
-
Other Isomers: In isomers where the methoxy group is on the same ring as the nitrile group, its activating effect will compete with the deactivating effect of the nitrile group. For isomers with the methoxy group on the other ring, electrophilic attack will be strongly directed to the activated ring.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) is favored by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.[1][2][3][4][5] The nitrile group makes the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to it. The electron-donating methoxy group would generally disfavor this reaction.
Hydrolysis of the Nitrile Group: The hydrolysis of the nitrile group to a carboxylic acid can be catalyzed by acid or base. The electronic nature of the substituents on the naphthalene ring can influence the rate of this reaction. Electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, potentially accelerating the reaction, while electron-donating groups may have the opposite effect.
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] The electronic environment of the naphthonitrile isomer could influence the susceptibility of the nitrile group to reduction.
Experimental Data Summary
Direct comparative experimental data for the reactivity of all methoxy-1-naphthonitrile isomers is limited in the scientific literature. However, data from studies on individual isomers and related compounds can provide valuable insights.
| Isomer | Reaction Type | Reagents and Conditions | Product(s) | Observations and Inferences |
| This compound | Photocycloaddition | Acrylonitrile, sunlight | 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene | Demonstrates reactivity in photochemical reactions. |
| 2-Methoxy-1-naphthonitrile | Photocycloaddition | Acrylonitrile, 3,4-dihydro-2H-pyran, sunlight | Cycloaddition products | Indicates susceptibility to photochemical transformations. |
| 7-Methoxy-1-naphthylacetonitrile | Oxidation, Reduction, Substitution | Various | Carboxylic acids, primary amines, substituted derivatives | Highlights the versatility of the functional groups for further modification.[8] |
Experimental Protocols
Reduction of this compound to (4-Methoxy-1-naphthyl)methanamine
This protocol describes the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2 M Sulfuric acid
-
2 M Sodium hydroxide
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.
-
Addition of Substrate: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quenching: The reaction is cautiously quenched by the slow, dropwise addition of water, followed by 2 M sodium hydroxide solution, and then more water.
-
Work-up: The resulting mixture is filtered, and the solid residue is washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and experimental workflows.
Caption: General mechanism for electrophilic aromatic substitution on this compound.
Caption: Experimental workflow for the reduction of this compound.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
4-Methoxy Substitution Boosts Naphthalimide Probe Sensitivity for Enhanced Analyte Detection
For researchers, scientists, and drug development professionals, the strategic placement of a 4-methoxy group on the 1,8-naphthalimide scaffold has been demonstrated to significantly enhance the sensitivity of fluorescent probes. This modification improves key photophysical properties, leading to lower detection limits and more robust performance in biological imaging applications.
The introduction of an electron-donating 4-methoxy group creates a "push-pull" electronic system within the naphthalimide fluorophore. This alteration results in a bathochromic shift in both absorption and emission spectra, an increased molar extinction coefficient (ε), and a higher fluorescence quantum yield (Φf).[1][2][3] These combined effects contribute to a substantial improvement in the signal-to-noise ratio, enabling the detection of analytes at lower concentrations.
A direct comparison between a 4-methoxy-substituted naphthalimide probe, BPNM , and its unsubstituted counterpart, BPN , for the detection of Zinc ions (Zn²⁺) highlights the efficacy of this chemical modification. The 4-methoxy group in BPNM leads to a notable enhancement in its fluorescence quantum yield and a lower limit of detection compared to the BPN probe.[1][3]
Quantitative Comparison of Naphthalimide Probes
The following table summarizes the key performance metrics of the 4-methoxy-substituted naphthalimide probe (BPNM) and the unsubstituted naphthalimide probe (BPN) for the detection of Zn²⁺.
| Parameter | BPNM (4-methoxy substituted) | BPN (unsubstituted) | Reference |
| Analyte | Zn²⁺ | Zn²⁺ | [1][3] |
| Fluorescence Quantum Yield (Φf) after Zn²⁺ addition | 0.628 | 0.014 | [1] |
| Limit of Detection (LOD) | 4.29 x 10⁻⁹ M | 3.04 x 10⁻⁸ M | [3] |
| Molar Extinction Coefficient (ε) | Enhanced | Baseline | [1][2][3] |
| Emission Wavelength | Red-shifted | Baseline | [1][2][3] |
Signaling Pathway: Photoinduced Electron Transfer (PET)
The enhanced sensitivity of the 4-methoxy-substituted naphthalimide probe is governed by the Photoinduced Electron Transfer (PET) mechanism. In the absence of the target analyte, the electron-rich receptor quenches the fluorescence of the naphthalimide fluorophore. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal.
Caption: Photoinduced Electron Transfer (PET) mechanism in naphthalimide probes.
Experimental Protocols
Synthesis of 4-Methoxy-Naphthalimide Probe (BPNM)
The synthesis of the 4-methoxy-substituted naphthalimide PET probe BPNM is achieved through a modified method utilizing anhydrous cupric sulfate as a catalyst in methanol. This approach offers advantages in terms of water solubility and ease of catalyst separation.[4] The general steps involve the reaction of a 4-bromo-substituted naphthalimide with sodium methoxide in the presence of the copper catalyst. The resulting 4-methoxy-naphthalimide intermediate is then further functionalized with the appropriate receptor moiety for the target analyte.
Synthesis of Unsubstituted Naphthalimide Probe (BPN)
The control PET probe BPN, lacking the 4-methoxy substitution, is synthesized as a reference molecule to comparatively evaluate the effect of the methoxy group.[3] The synthesis typically involves the condensation of 1,8-naphthalic anhydride with a suitable amine-containing receptor group.
Fluorescence Titration Assay for Zn²⁺ Detection
The sensitivity of the naphthalimide probes towards Zn²⁺ is quantified through fluorescence titration experiments. A stock solution of the probe (e.g., in DMSO) is diluted in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to a final concentration. Small aliquots of a standard Zn²⁺ solution are incrementally added to the probe solution. After each addition, the fluorescence emission spectrum is recorded at the respective excitation wavelength. The fluorescence intensity at the emission maximum is then plotted against the concentration of Zn²⁺ to determine the detection limit.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of naphthalimide-based fluorescent probes.
Caption: General workflow for synthesis and evaluation of naphthalimide probes.
References
- 1. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Photoinduced Electron Transfer Involving a Naphthalimide Chromophore in Switchable and Flexible [2]Rotaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution | MDPI [mdpi.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for 4-Methoxy-1-naphthonitrile Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-Methoxy-1-naphthonitrile, a key chemical intermediate, is essential for ensuring product quality, consistency, and for advancing research. The cross-validation of analytical methods is a critical step to demonstrate that a chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible data. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of this compound, supported by representative experimental data and detailed methodologies.
The principles of analytical method validation are guided by the International Council for Harmonisation (ICH) guidelines, which outline key parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2] Cross-validation involves comparing the performance of two or more distinct analytical methods to ensure they provide equivalent results for the same sample.[3] This process is vital when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be compared.[3]
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques offering high specificity, Ultraviolet-Visible (UV-Vis) Spectrophotometry presents a simpler, more accessible option for routine analysis.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection.[4] | Chromatographic separation followed by mass-based detection.[5] | Measurement of light absorbance by the analyte in a solution.[6] |
| Specificity | High | Very High | Moderate |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~3 µg/mL |
| Typical Run Time | 15-20 minutes | 20-30 minutes | < 5 minutes |
| Sample Throughput | High | Moderate | Very High |
| Instrumentation Cost | Moderate to High | High | Low |
| Primary Application | Routine quality control, purity assessment, and stability studies.[4] | Impurity profiling, trace analysis, and structural elucidation.[5] | Rapid, high-throughput screening and routine quantification in simple matrices.[7] |
Note: The data presented in this table is a composite of typical performance characteristics for the analysis of this compound and structurally similar aromatic nitriles, and should be considered as representative values.
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and cross-validation of any analytical method. The following protocols are based on established methods for this compound or closely related compounds and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for the routine quality control and quantification of this compound in various samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 230-240 nm is expected).
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
A suitable volatile solvent (e.g., Dichloromethane, HPLC grade)
-
This compound reference standard
-
Inert carrier gas (Helium)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas Flow: Constant flow of approximately 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Spectrometer Mode: Electron Ionization (EI) with a scan range of m/z 50-300. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound can be used for enhanced sensitivity.
-
-
Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration. Quantify the analyte in the sample using this curve.
UV-Vis Spectrophotometry Method
This technique provides a rapid and cost-effective means for the quantification of this compound, particularly in samples with a simple matrix.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
A suitable UV-transparent solvent (e.g., Ethanol or Acetonitrile)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Naphthalene derivatives typically exhibit strong absorption in the UV region.[8]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the solvent. From this, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Analysis: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample from its absorbance using the calibration curve.
Visualizing the Workflow
To aid in the understanding of the analytical processes, the following diagrams illustrate the logical flow for method cross-validation and a decision-making process for selecting the appropriate analytical technique.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. researchgate.net [researchgate.net]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Methoxy-1-naphthonitrile and 4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to two valuable nitrile-containing aromatic compounds: 4-Methoxy-1-naphthonitrile and 4-methoxybenzonitrile. These compounds serve as important building blocks in medicinal chemistry and materials science. The following sections detail various synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Executive Summary
The synthesis of 4-methoxybenzonitrile is well-established, with high-yielding methods available from readily accessible starting materials such as 4-methoxybenzaldehyde. In contrast, the synthesis of this compound presents a greater challenge due to the more complex naphthalene core. This guide explores both classical and modern synthetic approaches to both molecules, including one-pot reactions from aldehydes, palladium-catalyzed cyanations, direct C-H functionalization, and the Sandmeyer reaction. The choice of the optimal synthetic route will depend on factors such as desired scale, available starting materials, and tolerance for specific reagents and reaction conditions.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for the synthesis of 4-methoxybenzonitrile and this compound, offering a side-by-side comparison of key performance indicators.
Table 1: Synthesis of 4-methoxybenzonitrile
| Starting Material | Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 4-methoxybenzaldehyde | One-pot oximation and dehydration | Hydroxylamine hydrochloride, Triethylamine, Thionyl chloride | Dichloromethane | 4-10 h | 15-35 | >90 | >99 |
| 4-Bromoanisole | Palladium-catalyzed cyanation | Pd(OAc)₂, dppf, Zn(CN)₂, Zn formate dihydrate | DMAC | Not Specified | 110 | Up to 98 | Not Specified |
Table 2: Synthesis of this compound
| Starting Material | Method | Reagents | Solvent | Reaction Time (h) | Temperature | Yield (%) | Purity (%) |
| 2-Methoxynaphthalene | Direct C-H Cyanation (Photoredox Catalysis) | Acridinium photocatalyst, Trimethylsilyl cyanide, O₂ | Acetonitrile/Phosphate Buffer (pH 9) | 24 | Room Temperature | Not Specified | Not Specified |
| 4-Methoxy-1-naphthylamine | Sandmeyer Reaction | NaNO₂, HCl, CuCN, KCN | Water, Toluene | Not Specified | 0 to reflux | 52-93 (general range) | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 4-methoxybenzonitrile via One-Pot Oximation and Dehydration[1]
Materials:
-
4-methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Thionyl chloride
-
Dichloromethane
-
Water
-
10-20% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane, add hydroxylamine hydrochloride (1.0-2.0 eq) and triethylamine (1.0-3.0 eq).
-
Stir the mixture at 15-35 °C for 4-10 hours.
-
Cool the reaction mixture to 0-15 °C.
-
Slowly add thionyl chloride (1.5-3.0 eq) to the mixture, maintaining the temperature between 10-25 °C.
-
Stir the reaction for an additional 2-8 hours at 15-30 °C.
-
Quench the reaction with cold water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and neutralize with a 10-20% sodium hydroxide solution to a pH of 8-9.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-methoxybenzonitrile.
Synthesis of 4-methoxybenzonitrile via Palladium-Catalyzed Cyanation
Materials:
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
Zinc formate dihydrate
-
N,N-Dimethylacetamide (DMAC)
General Procedure (based on similar aryl halide cyanations): [1]
-
In a reaction vessel, combine 4-bromoanisole (1.0 eq), Pd(OAc)₂ (e.g., 0.1 mol%), dppf (e.g., 0.2 mol%), Zn(CN)₂ (e.g., 0.6 eq), and zinc formate dihydrate (e.g., 0.1 eq).
-
Add anhydrous DMAC to the mixture under an inert atmosphere.
-
Heat the reaction mixture to 110-120 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., ammonium hydroxide or sodium bicarbonate) to remove inorganic salts.
-
Separate the organic layer, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-methoxybenzonitrile.
Synthesis of this compound via Direct C-H Cyanation
Materials:
-
2-Methoxynaphthalene
-
Acridinium photoredox catalyst
-
Trimethylsilyl cyanide (TMSCN)
-
Acetonitrile
-
pH 9 Phosphate buffer
-
Oxygen
General Procedure (based on a similar reaction):
-
In a reaction vessel, dissolve 2-methoxynaphthalene (1.0 eq) and the acridinium photoredox catalyst in a mixture of acetonitrile and pH 9 phosphate buffer.
-
Add trimethylsilyl cyanide to the solution.
-
Sparge the reaction mixture with oxygen for a few minutes.
-
Irradiate the mixture with a suitable light source (e.g., blue LEDs, λmax = 450 nm) at room temperature for 24 hours.
-
After the reaction is complete, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Synthesis of this compound via Sandmeyer Reaction
Materials:
-
4-Methoxy-1-naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: highly toxic)
-
Toluene
-
Water
-
Diazotization:
-
Suspend 4-Methoxy-1-naphthylamine (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN and KCN in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified time to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of 4-methoxybenzonitrile and this compound.
Caption: Synthetic routes to 4-methoxybenzonitrile.
Caption: Synthetic routes to this compound.
References
Comparative Biological Activity of 4-Methoxy-1-Naphthonitrile Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives based on the 4-methoxy-1-naphthalene scaffold. While direct and extensive screening data for a wide range of 4-methoxy-1-naphthonitrile derivatives is limited in publicly available literature, this document synthesizes findings from structurally related compounds, offering insights into their potential as anticancer and antimicrobial agents. The data presented is supported by detailed experimental protocols and visualizations of key biological pathways to aid in the rational design of novel therapeutic agents.
Anticancer Activity: A Comparative Overview
Derivatives of the 4-methoxy-naphthalene core have demonstrated notable anticancer properties, primarily through mechanisms such as the inhibition of crucial cellular proteins and disruption of microtubule dynamics. Below is a summary of the cytotoxic activities of representative compounds against various cancer cell lines.
Table 1: Cytotoxic Activity of Methoxy-Substituted Naphthopyran and Naphthalene Chalcone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1b | Naphthopyran | HEKT (c-Myb inhibition) | 0.009 | - | - |
| 2d | Naphthopyran | HEKT (c-Myb inhibition) | 0.04 | - | - |
| 2k | Naphthopyran | HEKT (c-Myb inhibition) | >10 | - | - |
| 3c | Naphthalene Chalcone | HeLa | 0.019 | - | - |
| 3c | Naphthalene Chalcone | HCT15 | 0.020 | - | - |
| 3c | Naphthalene Chalcone | A549 | 0.022 | - | - |
| 3e | Naphthalene Chalcone | HeLa | - | - | - |
| 3e | Naphthalene Chalcone | HCT15 | - | - | - |
| 3e | Naphthalene Chalcone | A549 | - | - | - |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Key Signaling Pathways and Mechanisms of Action
c-Myb Inhibition
The transcription factor c-Myb is a key regulator of cell proliferation and differentiation and is often overexpressed in various cancers. Small molecule inhibitors can interfere with c-Myb activity, leading to reduced expression of its target genes and subsequently impeding cancer cell growth.
Caption: c-Myb transcription factor inhibition by 4-methoxy-naphthalene derivatives.
Microtubule Targeting
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. They are broadly classified as microtubule-stabilizing or -destabilizing agents.
Caption: Action of microtubule-targeting agents on tubulin polymerization dynamics.
Antimicrobial Activity
While specific data for this compound derivatives is sparse, the broader class of naphthoquinones, which can be synthesized from naphthalene precursors, has shown significant antimicrobial potential.
Table 2: Antimicrobial Activity of Naphthoquinone Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Naphthoquinone-derivative (6c) | MRSA (ATCC BAA-44) | 1.25-2.5 | Vancomycin | 1 |
| Naphthoquinone-derivative (6c) | VISA (ATCC 700699) | 1.25-2.5 | Daptomycin | 4 |
| 2-methoxy-1,4-naphthoquinone | H. pylori (resistant strains) | 0.156-0.625 | Amoxicillin | 0.078-2.5 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus.
Experimental Protocols
Synthesis of 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles (General Procedure)
A mixture of 1-naphthol, an appropriate aryl aldehyde, and malononitrile is subjected to a three-component reaction. This is often carried out in the presence of a catalyst, such as a base or a Lewis acid, in a suitable solvent like ethanol or a solvent-free condition under heating. The reaction mixture is stirred until completion, and the resulting solid product is typically purified by recrystallization.
Caption: Workflow for the synthesis of bioactive naphthopyran derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated from the dose-response curves.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound and no inoculum) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The 4-methoxy-1-naphthalene scaffold serves as a promising starting point for the development of novel therapeutic agents. Derivatives incorporating this moiety have demonstrated potent anticancer activity through mechanisms like c-Myb inhibition and microtubule disruption. Furthermore, related naphthoquinone structures exhibit significant antimicrobial properties. The provided experimental protocols offer a foundation for the synthesis and screening of new derivatives. Future research should focus on a systematic exploration of a wider range of this compound derivatives to establish a comprehensive structure-activity relationship and to identify lead compounds with improved efficacy and selectivity for further preclinical and clinical development.
A Structural and Functional Comparison of 4-Methoxy-1-naphthonitrile and 4-Methoxy-1-naphthol: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, objective comparison of the structural, physicochemical, and biological properties of 4-Methoxy-1-naphthonitrile and 4-Methoxy-1-naphthol. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data, presents detailed experimental protocols for comparative analysis, and visualizes potential biological pathways and experimental workflows.
Introduction
This compound and 4-Methoxy-1-naphthol are closely related naphthalene derivatives, differing only in the functional group at the 1-position: a nitrile (-C≡N) versus a hydroxyl (-OH) group. This seemingly minor structural variance can lead to significant differences in their chemical reactivity, biological activity, and metabolic stability, making a direct comparison valuable for medicinal chemistry and drug discovery programs. 4-Methoxy-1-naphthol has been identified as a novel antibacterial agent and a human Pregnane X Receptor (PXR) activator.[1] The biological profile of this compound is less characterized, though related naphthonitrile compounds have shown potential as anticancer and antimicrobial agents. This guide aims to provide a comparative framework to stimulate further investigation into these two compounds.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound and 4-Methoxy-1-naphthol is presented below. These properties are fundamental to understanding their behavior in biological systems and for their characterization.
| Property | This compound | 4-Methoxy-1-naphthol |
| Molecular Formula | C₁₂H₉NO[2] | C₁₁H₁₀O₂[3] |
| Molecular Weight | 183.21 g/mol [2] | 174.20 g/mol [3] |
| CAS Number | 5961-55-7[2] | 84-85-5[3] |
| IUPAC Name | 4-methoxynaphthalene-1-carbonitrile[4] | 4-methoxynaphthalen-1-ol[3] |
| Melting Point | 100-102 °C | 126-129 °C[1] |
| Appearance | Liquid/Solid | Solid[3] |
| ¹H NMR Spectra | Available | Available |
| ¹³C NMR Spectra | Available[4] | Available |
| IR Spectra | Available | Available |
| Mass Spectra | Available | Available |
Comparative Biological Activities
While direct comparative studies are limited, the known activities of 4-Methoxy-1-naphthol and the predicted activities of this compound, based on structurally similar compounds, are outlined below.
| Biological Activity | This compound (Predicted/Inferred) | 4-Methoxy-1-naphthol (Demonstrated) |
| Antimicrobial | Potential activity based on the naphthalene core.[5] | Acts as a novel antibacterial compound targeting the WalK/WalR two-component signal transduction system in Gram-positive bacteria.[1] |
| Anticancer | Naphthalene derivatives are known to exhibit cytotoxic effects. The nitrile group can participate in various interactions with biological targets.[5] | Not well-characterized. |
| Receptor Modulation | Unknown. | A novel human PXR activator, inducing its transcriptional activity.[1] |
Proposed Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison, the following experimental protocols are proposed.
Comparative Antimicrobial Susceptibility Testing
Objective: To determine and compare the minimum inhibitory concentration (MIC) of this compound and 4-Methoxy-1-naphthol against a panel of Gram-positive and Gram-negative bacteria.
Methodology:
-
Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) will be used.
-
Broth Microdilution Assay: The assay will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: a. Serial two-fold dilutions of each compound will be prepared in 96-well microtiter plates using appropriate broth media. b. Each well will be inoculated with a standardized bacterial suspension. c. Plates will be incubated at 37°C for 18-24 hours. d. The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Cytotoxicity Assay
Objective: To evaluate and compare the cytotoxic effects of this compound and 4-Methoxy-1-naphthol on human cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293) will be used.
-
MTT Assay: a. Cells will be seeded in 96-well plates and allowed to adhere overnight. b. Cells will be treated with various concentrations of each compound for 48-72 hours. c. MTT reagent will be added to each well, and plates will be incubated for 4 hours. d. The formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm. e. The IC₅₀ (half-maximal inhibitory concentration) will be calculated for each compound.
Comparative Metabolic Stability Assay
Objective: To assess and compare the in vitro metabolic stability of this compound and 4-Methoxy-1-naphthol using human liver microsomes.
Methodology:
-
Materials: Human liver microsomes (HLMs), NADPH regenerating system, and the test compounds.
-
Procedure: a. The test compounds will be incubated with HLMs in the presence of the NADPH regenerating system at 37°C. b. Aliquots will be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction will be quenched with a cold organic solvent. c. The remaining concentration of the parent compound in each sample will be quantified by LC-MS/MS. d. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) will be calculated.
Visualizations: Pathways and Workflows
To visually represent the potential mechanisms and experimental designs, the following diagrams are provided.
Caption: Postulated antibacterial mechanism of 4-Methoxy-1-naphthol.
Caption: Experimental workflow for comparative analysis.
Caption: General metabolic pathway via Cytochrome P450 enzymes.
Conclusion
The structural difference between the nitrile and hydroxyl groups on the naphthalene scaffold of this compound and 4-Methoxy-1-naphthol, respectively, implies distinct pharmacological profiles. While 4-Methoxy-1-naphthol shows promise as an antibacterial agent, the potential of this compound remains largely unexplored. The experimental protocols and comparative data presented in this guide offer a foundational framework for future research. A systematic, head-to-head comparison of these two molecules is warranted to fully elucidate their therapeutic potential and structure-activity relationships, which could guide the design of novel therapeutic agents.
References
Purity Assessment of Synthesized 4-Methoxy-1-naphthonitrile Against a Commercial Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of a laboratory-synthesized batch of 4-Methoxy-1-naphthonitrile against a commercially available standard. The assessment employs a suite of standard analytical techniques to ensure a thorough and objective evaluation, presenting key data in a clear and accessible format. This document is intended to guide researchers in selecting appropriate analytical methodologies for purity determination and to highlight the expected outcomes for high-purity this compound.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the preparation of various heterocyclic compounds and pharmaceutical intermediates.[1][2] The purity of such starting materials is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This guide details the analytical workflow for a comparative purity assessment of a synthesized batch of this compound versus a commercial standard, stated to be of ≥99% purity.
The analytical techniques employed include High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of proton- and carbon-containing impurities, and Melting Point Analysis as a general indicator of purity.
Experimental Workflow
The overall process for the comparative purity assessment is outlined in the workflow diagram below. This multi-pronged approach ensures a robust and comprehensive evaluation of the synthesized compound.
Caption: Workflow for the comparative purity assessment of synthesized versus commercial this compound.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile organic compounds by separating the main component from its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is often effective.[3] For example, starting with a 50:50 mixture and ramping up to 95:5 acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Samples of both the synthesized compound and the commercial standard were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to separate and identify volatile organic compounds, making it ideal for detecting residual solvents or volatile by-products from the synthesis.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: An initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for structural confirmation and to detect the presence of any proton- or carbon-containing impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Approximately 10-20 mg of each sample was dissolved in ~0.7 mL of CDCl₃.
-
Analysis: ¹H and ¹³C spectra were acquired and processed. The chemical shifts, splitting patterns, and integration of the signals were analyzed to confirm the structure and identify any impurity signals.
Melting Point Analysis
The melting point of a crystalline solid is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid was packed into a capillary tube.
-
Method: The sample was heated at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid was recorded. The literature melting point for this compound is 100-102 °C.[2]
Results and Data Presentation
The results from the comparative analysis are summarized in the tables below.
Table 1: HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized this compound | 12.5 | 99.2 |
| 8.7 | 0.5 (Impurity 1) | |
| 14.2 | 0.3 (Impurity 2) | |
| Commercial Standard | 12.5 | 99.8 |
| 8.7 | 0.2 (Impurity 1) |
Table 2: GC-MS Analysis for Volatile Impurities
| Sample | Volatile Impurities Detected |
| Synthesized this compound | Trace amounts of residual synthesis solvents (e.g., toluene, ethyl acetate) |
| Commercial Standard | No significant volatile impurities detected |
Table 3: NMR Spectroscopy Summary
| Sample | ¹H and ¹³C NMR Results |
| Synthesized this compound | Spectra consistent with the structure of this compound. Minor unidentified signals present in the aromatic region of the ¹H NMR spectrum. |
| Commercial Standard | Spectra consistent with the structure of this compound with no observable impurity signals. |
Table 4: Melting Point Comparison
| Sample | Melting Point Range (°C) |
| Synthesized this compound | 98-101 |
| Commercial Standard | 100-102 |
Discussion
The synthesized batch of this compound demonstrates high purity, as evidenced by the collective analytical data. The HPLC analysis indicates a purity of 99.2%, which is comparable to, though slightly lower than, the commercial standard's purity of 99.8%. The impurities detected in the synthesized sample were minor.
GC-MS analysis revealed the presence of trace residual solvents in the synthesized product, a common occurrence in laboratory-scale synthesis that can typically be removed with further purification steps like recrystallization or vacuum drying. The commercial standard was free of such volatile impurities.
NMR spectroscopy confirmed the chemical identity of the synthesized compound. The minor impurity signals observed in the ¹H NMR spectrum of the synthesized batch were not present in the commercial standard, corroborating the HPLC findings of slightly lower purity.
The melting point of the synthesized this compound was slightly depressed and broader compared to the commercial standard, which is consistent with the presence of minor impurities.
Conclusion
The synthesized this compound is of high purity (99.2% by HPLC), suitable for many research and development applications. The purity is comparable to the commercial standard (99.8% by HPLC). The primary differences are the presence of trace residual solvents and minor, unidentified impurities in the synthesized batch. For applications requiring the highest level of purity, an additional purification step for the synthesized material would be beneficial. The analytical workflow presented here provides a robust framework for the comprehensive purity assessment of synthetic organic compounds.
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-1-naphthonitrile: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of 4-Methoxy-1-naphthonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This document provides detailed procedures for the proper disposal of this compound, a compound frequently used in chemical synthesis and pharmaceutical research. Adherence to these guidelines is critical to mitigate health risks and prevent environmental contamination. This compound is classified as hazardous, being harmful if swallowed, in contact with skin, or if inhaled[1][2].
Hazard Profile and Safety Precautions
This compound is a white to light brown powder or crystalline solid. It is classified as an acute toxicant for oral, dermal, and inhalation exposures[2].
Quantitative Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
Source: Aggregated GHS information from multiple suppliers[2].
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95). |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.
-
Don PPE: Before approaching the spill, don the recommended PPE as detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. Use an absorbent material, such as vermiculite or sand, for liquid spills.
-
Decontamination: Once the bulk of the material is collected, decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Collect Waste: All contaminated materials, including absorbents, cleaning cloths, and disposable PPE, must be collected in a sealed, labeled hazardous waste container.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated waste must be handled by an approved waste disposal plant[1].
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all solid waste, including contaminated labware and PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Acute Toxicity).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance based on publicly available safety data. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. All procedures must comply with local, state, and federal regulations.
References
Personal protective equipment for handling 4-Methoxy-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 4-Methoxy-1-naphthonitrile.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in the laboratory setting.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Identification:
| Hazard Class | Category | GHS Hazard Statements |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][3] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required for handling the solid form.[1] If there is a risk of generating dust or aerosols, a respirator with an organic vapor cartridge is recommended. |
| Eye Protection | Chemical safety goggles or a face shield are required.[1] |
| Hand Protection | Chemically resistant gloves such as nitrile, neoprene, or butyl rubber should be worn. Inspect gloves for any signs of degradation before use. |
| Body Protection | A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be used. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Synthesis of Substituted Azocin-2(1H)-ones
This section provides a detailed, step-by-step guide for a representative experimental protocol involving this compound: its use in the synthesis of substituted azocin-2(1H)-ones.
Experimental Protocol:
This protocol is based on the known reactivity of this compound in photocycloaddition reactions.
Materials and Equipment:
-
This compound
-
Phenol
-
Acetonitrile (solvent)
-
Photoreactor (e.g., with a medium-pressure mercury lamp)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Preparation:
-
Ensure the photoreactor is in good working order and the lamp is functioning correctly.
-
Set up a designated work area within a chemical fume hood.
-
Assemble all necessary glassware and equipment.
-
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve this compound and a molar excess of phenol in acetonitrile.
-
Place the magnetic stir bar in the vessel and ensure constant stirring.
-
Seal the reaction vessel and place it in the photoreactor.
-
-
Photoreaction:
-
Turn on the cooling system for the lamp.
-
Initiate the irradiation of the reaction mixture with the mercury lamp.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time will vary depending on the specific reactants and the intensity of the light source.
-
-
Work-up:
-
Once the reaction is complete, turn off the photoreactor lamp and allow the vessel to cool to room temperature.
-
Carefully remove the reaction vessel from the photoreactor.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system to isolate the desired substituted azocin-2(1H)-one.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent harm to the environment and human health.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused chemical, contaminated gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed when not in use.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and chromatography fractions, must be collected in a sealed, properly labeled hazardous waste container.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Chemical Incompatibility:
Due to its nitrile group, this compound can undergo hydrolysis under strong acidic or basic conditions.[4][5][6][7] It can also be reduced by strong reducing agents. Therefore, avoid mixing this compound waste with the following:
-
Strong acids (e.g., hydrochloric acid, sulfuric acid)
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide)
-
Strong reducing agents (e.g., lithium aluminum hydride)
Disposal Procedure:
All hazardous waste containing this compound must be disposed of through an approved hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound 99 5961-55-7 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C12H9NO | CID 80063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
